Product packaging for Z-N-Me-Ala-OH(Cat. No.:)

Z-N-Me-Ala-OH

Cat. No.: B554375
M. Wt: 237.25 g/mol
InChI Key: QGEQKVZQPWSOTI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-N-Me-Ala-OH, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B554375 Z-N-Me-Ala-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEQKVZQPWSOTI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine (also known as Z-N-Me-Ala-OH), a valuable building block in peptide synthesis and drug discovery. This document details established synthetic methodologies, experimental protocols, and key characterization data to support researchers in the efficient and reliable preparation of this important compound.

Introduction

N-Benzyloxycarbonyl-N-methyl-L-alanine is an N-protected and N-methylated amino acid derivative. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling. N-methylation of the amide bond can significantly impact the conformational properties of peptides, leading to increased enzymatic stability, enhanced membrane permeability, and modified biological activity. Consequently, the synthesis of N-Cbz-N-methyl-L-alanine is a fundamental step in the design and development of novel peptide-based therapeutics.

Two primary synthetic strategies are commonly employed for the preparation of N-Benzyloxycarbonyl-N-methyl-L-alanine:

  • Direct Benzyloxycarbonylation of N-methyl-L-alanine: This approach involves the direct protection of the secondary amine of N-methyl-L-alanine using benzyl chloroformate.

  • N-methylation of N-Benzyloxycarbonyl-L-alanine: This alternative route begins with the readily available N-Cbz-L-alanine, followed by methylation of the nitrogen atom.

This guide will provide detailed experimental protocols for both methodologies, allowing researchers to select the most suitable approach based on starting material availability and laboratory capabilities.

Synthetic Methodologies

Method 1: N-methylation of N-Benzyloxycarbonyl-L-alanine

This method, adapted from the procedure described by J. R. Coggins and N. L. Benoiton in the Canadian Journal of Chemistry, involves the selective N-methylation of N-benzyloxycarbonyl-L-alanine using sodium hydride and methyl iodide.[1]

Reaction Scheme:

N_methylation_of_Cbz_Alanine cluster_solvent in Cbz_Ala N-Benzyloxycarbonyl-L-alanine step1 + Cbz_Ala->step1 NaH Sodium Hydride (NaH) step2 + NaH->step2 MeI Methyl Iodide (CH3I) THF Tetrahydrofuran (THF) Product N-Benzyloxycarbonyl-N-methyl-L-alanine step3 + Product->step3 H2 H2 (gas) step4 + H2->step4 NaI NaI start start->Cbz_Ala step1->NaH step2->MeI reaction_arrow step2->reaction_arrow reaction_arrow->Product step3->H2 step4->NaI

Caption: N-methylation of N-Cbz-L-alanine.

Experimental Protocol:

A detailed experimental protocol for the N-methylation of N-benzyloxycarbonylamino acids is provided below.[1]

Materials:

  • N-Benzyloxycarbonyl-L-alanine (Z-L-Ala-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (4 N)

Procedure:

  • To a solution of N-benzyloxycarbonyl-L-alanine (0.020 mol) in anhydrous THF (55 mL) in a flask equipped with a reflux condenser and a drying tube, add methyl iodide (10.0 mL, 0.160 mol) followed by sodium hydride dispersion (2.88 g, 0.060 mol of NaH).

  • Place the flask in an 80 °C wax bath and reflux for 24 hours.

  • Remove the solvent under vacuum. Add diethyl ether (25 mL) and repeat the evaporation to remove residual methyl iodide.

  • Distribute the residue between diethyl ether (100 mL) and water (25 mL).

  • Separate the aqueous layer and wash it with diethyl ether (2 x 20 mL).

  • Cool the aqueous solution to 0 °C and acidify to pH 2 with 4 N HCl.

  • Extract the product into ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent by evaporation to yield the crude product.

  • The product can be further purified by crystallization.

Quantitative Data:

ParameterValueReference
YieldGood[1]
Melting Point54-56 °C
Optical Purity0-1% racemized material[1]
Method 2: Direct Benzyloxycarbonylation of N-methyl-L-alanine

This is a common and straightforward method for the synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine.[2] It involves the reaction of N-methyl-L-alanine with benzyl chloroformate under basic conditions.

Reaction Scheme:

Benzyloxycarbonylation_of_N_methyl_Alanine N_Me_Ala N-methyl-L-alanine step1 + N_Me_Ala->step1 CbzCl Benzyl Chloroformate (Cbz-Cl) step2 + CbzCl->step2 Base Base (e.g., NaOH) Product N-Benzyloxycarbonyl-N-methyl-L-alanine step3 + Product->step3 Salt Salt (e.g., NaCl) step4 + Salt->step4 H2O H2O start start->N_Me_Ala step1->CbzCl step2->Base reaction_arrow step2->reaction_arrow reaction_arrow->Product step3->Salt step4->H2O

Caption: Direct benzyloxycarbonylation.

General Experimental Protocol (Hypothetical):

Materials:

  • N-methyl-L-alanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Suitable solvent (e.g., water, dioxane/water mixture)

  • Diethyl ether or other organic solvent for extraction

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Dissolve N-methyl-L-alanine in an aqueous solution of a base (e.g., 2N NaOH) and cool the solution in an ice bath.

  • Simultaneously add benzyl chloroformate and an aqueous solution of the base dropwise to the cooled solution, maintaining the temperature below 5 °C and the pH in the alkaline range.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and other impurities.

  • Acidify the aqueous layer to a pH of approximately 2 with a suitable acid (e.g., 2N HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data:

ParameterValue
Melting Point54-56 °C

Characterization Data

Accurate characterization of the synthesized N-Benzyloxycarbonyl-N-methyl-L-alanine is crucial to confirm its identity and purity.

Physical Properties:

PropertyDescription
AppearanceWhite to off-white solid
Molecular FormulaC₁₂H₁₅NO₄
Molecular Weight237.25 g/mol
Melting Point54-56 °C

Spectroscopic Data:

While specific spectra for N-Benzyloxycarbonyl-N-methyl-L-alanine were not found in the immediate search results, representative NMR data for the closely related N-Cbz-D-alanine can provide an indication of the expected chemical shifts.

  • ¹H NMR (Expected): The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the alanine moiety, the N-methyl protons, the alpha-proton of the alanine backbone, the methylene protons of the benzyl group, and the aromatic protons of the benzyl group.

  • ¹³C NMR (Expected): The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamate, the carbons of the benzyl group, and the carbons of the N-methyl-alanine backbone.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Synthesis_and_Characterization_Workflow start Starting Materials (N-Cbz-L-alanine or N-methyl-L-alanine) synthesis Chemical Synthesis (N-methylation or Benzyloxycarbonylation) start->synthesis workup Reaction Workup (Extraction, Washing) synthesis->workup purification Purification (Crystallization) workup->purification characterization Characterization (MP, NMR, etc.) purification->characterization product Pure N-Benzyloxycarbonyl-N-methyl-L-alanine characterization->product

Caption: General synthesis and characterization workflow.

Conclusion

This technical guide has outlined the primary synthetic routes to N-Benzyloxycarbonyl-N-methyl-L-alanine, providing a detailed experimental protocol for the N-methylation of N-benzyloxycarbonyl-L-alanine. While a specific, detailed protocol for the direct benzyloxycarbonylation of N-methyl-L-alanine was not found in the surveyed literature, a general procedure has been provided based on analogous reactions. The characterization data presented will aid researchers in confirming the identity and purity of their synthesized product. The provided workflows and diagrams offer a clear visual representation of the synthetic processes. This guide serves as a valuable resource for chemists and drug development professionals engaged in the synthesis of modified amino acids for peptide and medicinal chemistry applications.

References

Technical Guide: Cbz-N-methyl-L-alanine (Cbz-MeAla-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-N-methyl-L-alanine (Cbz-MeAla-OH), a key building block in peptide synthesis and drug discovery. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in peptide chemistry.

Core Data Summary

Quantitative information for Cbz-MeAla-OH is summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol [1][2][3]
CAS Number 21691-41-8[1][2]
Appearance White to off-white crystalline solid
Melting Point 54-56 °C
Storage Temperature 2-8 °C

Synthesis of Cbz-MeAla-OH: An Experimental Protocol

The synthesis of Cbz-MeAla-OH is typically achieved through the protection of the amino group of N-methyl-L-alanine using benzyl chloroformate (also known as carbobenzoxy chloride or Cbz-Cl). This procedure is a modification of the classic Schotten-Baumann reaction, adapted for amino acid protection.

Materials and Reagents
  • N-methyl-L-alanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Distilled water

  • pH indicator paper or pH meter

Equipment
  • Three-necked round-bottom flask

  • Dropping funnels (2)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus

Experimental Procedure

A common method for the preparation of N-[(benzyloxy)carbonyl]-N-methylalanine involves the reaction of N-methyl-L-alanine with benzyl chloroformate. The following protocol is adapted from the synthesis of similar Cbz-protected amino acids.

  • Dissolution of N-methyl-L-alanine: In a three-necked flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve N-methyl-L-alanine in a 2N aqueous solution of sodium hydroxide. The temperature should be maintained at or below 5°C.

  • Addition of Reagents: While vigorously stirring the cooled solution, simultaneously add benzyl chloroformate and an additional volume of 2N sodium hydroxide solution dropwise from separate dropping funnels. The rate of addition should be controlled to maintain the reaction temperature below 5°C and the pH in the alkaline range.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2-3 hours to ensure the reaction goes to completion.

  • Work-up - Removal of Unreacted Benzyl Chloroformate: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or dichloromethane to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of 2N hydrochloric acid. The product, Cbz-MeAla-OH, will precipitate out of the solution as a white solid or oil.

  • Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Crystallization: Filter to remove the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product, often an oil, can be crystallized from a solvent system such as ethyl acetate/hexane to yield pure Cbz-MeAla-OH as a white crystalline solid.

Application in Peptide Synthesis

Cbz-MeAla-OH is an important reagent in peptide synthesis. The carbobenzoxy (Cbz) group serves as a protecting group for the secondary amine of N-methyl-alanine. N-methylated amino acids are incorporated into peptides to increase their resistance to enzymatic degradation, thereby improving their bioavailability and in vivo half-life.

The Cbz protecting group is stable under the basic conditions used for Fmoc group removal but can be cleaved under reductive conditions (e.g., catalytic hydrogenolysis) or with strong acids, offering an orthogonal protection strategy in the synthesis of complex peptides. This makes Cbz-protected amino acids valuable for both solid-phase and solution-phase peptide synthesis.

Visualizing the Chemistry

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Cbz-MeAla-OH.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product N_Me_Ala N-methyl-L-alanine Reaction_Vessel Aqueous NaOH Solution (0-5 °C) N_Me_Ala->Reaction_Vessel Cbz_Cl Benzyl Chloroformate Cbz_Cl->Reaction_Vessel NaOH Sodium Hydroxide NaOH->Reaction_Vessel Wash Wash with Ether Reaction_Vessel->Wash Reaction Mixture Acidify Acidify with HCl Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry over Na₂SO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Crystallize Crystallize Evaporate->Crystallize Final_Product Cbz-MeAla-OH Crystallize->Final_Product

A flowchart of the Cbz-MeAla-OH synthesis process.
Role in Peptide Synthesis

This diagram outlines the general workflow for incorporating Cbz-MeAla-OH into a peptide chain during solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow Resin Solid Support (Resin) AA1 Couple Fmoc-AA₁ Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 AA2 Couple Fmoc-AA₂ Deprotect1->AA2 Deprotect2 Fmoc Deprotection (Piperidine) AA2->Deprotect2 Cbz_AA Couple Cbz-MeAla-OH Deprotect2->Cbz_AA Cbz_Deprotect Cbz Deprotection (e.g., Hydrogenolysis) Cbz_AA->Cbz_Deprotect Cleavage Cleavage from Resin & Side-chain Deprotection Peptide Purified Peptide (H₂N-...-MeAla-AA₂-AA₁-COOH) Cleavage->Peptide Cbz_Deprotect->Cleavage

Workflow for incorporating Cbz-MeAla-OH into a peptide.

References

Technical Guide: Z-N-Me-Ala-OH (N-Benzyloxycarbonyl-N-methyl-L-alanine)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 21691-41-8

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-N-Me-Ala-OH, also known as N-Benzyloxycarbonyl-N-methyl-L-alanine. This compound is a crucial building block in the field of peptide chemistry, particularly in the synthesis of modified peptides for therapeutic applications. Its unique N-methylated structure offers significant advantages in designing peptides with enhanced stability and bioavailability.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine, preventing unwanted reactions during peptide synthesis.[1] The N-methyl group provides steric hindrance and reduces the susceptibility of the resulting peptide bond to enzymatic degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₂H₁₅NO₄[2][3]
Molecular Weight 237.25 g/mol [2]
Melting Point 54-56 °C
Boiling Point (Predicted) 389.5 ± 31.0 °C
Density (Predicted) 1.222 g/cm³
pKa (Predicted) 4.01 ± 0.10
Appearance White to off-white powder/solid
Purity ≥98.0% (HPLC)

Table 2: Identification and Registry Numbers

IdentifierValueReferences
CAS Number 21691-41-8
MDL Number MFCD00153386
PubChem CID 285413
Beilstein/REAXYS 2462310
Synonyms Z-N-Me-L-Ala-OH, Z-N-methyl-L-alanine, N-Benzyloxycarbonyl-N-methyl-L-alanine, Cbz-MeAla-OH

Table 3: Solubility and Storage

ParameterDetailsReferences
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Ethyl Acetate, DMSO (100 mg/mL), and Methanol.
Storage Conditions Powder: 2-8°C for long-term storage. In solvent: -20°C for up to 1 month, -80°C for up to 6 months.

Role in Peptide Synthesis

This compound is primarily utilized as a protected amino acid derivative in peptide synthesis. The N-methylation of amino acids within a peptide sequence is a common strategy to enhance the resulting peptide's bioavailability and in vivo half-life. This modification can improve cell permeability and enhance interactions with hydrophobic targets. The benzyloxycarbonyl (Z) group is a well-established amine protecting group, typically removed under specific conditions that do not affect the peptide backbone.

The general workflow for incorporating this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.

Peptide_Synthesis_Workflow Resin Solid Support (e.g., 2-CTC Resin) Attach Attach first Fmoc-AA-OH Resin->Attach 1. Deprotect1 Fmoc Deprotection (e.g., Piperidine) Attach->Deprotect1 2. Couple Couple this compound (with coupling reagents) Deprotect1->Couple 3. Deprotect2 Repeat Deprotection & Coupling Cycles Couple->Deprotect2 4. Cleave Cleavage from Resin & Global Deprotection Deprotect2->Cleave 5. Peptide Purified N-methylated Peptide Cleave->Peptide 6.

Workflow for incorporating this compound in SPPS.

Experimental Protocols

While specific experimental protocols are highly dependent on the target peptide sequence and desired scale, the following provides a generalized methodology for the key steps involving this compound in solid-phase peptide synthesis.

Synthesis of this compound

A common method for the preparation of N-benzyloxycarbonyl-N-methyl-L-alanine involves the reaction of N-methyl-L-alanine with benzyl chloroformate. This reaction introduces the Z-protecting group onto the nitrogen atom of the amino acid.

Incorporation into a Peptide Chain (Coupling Reaction)

Objective: To couple this compound to the free amine of a resin-bound amino acid or peptide.

Materials:

  • Resin with N-terminally deprotected peptide chain

  • This compound

  • Coupling reagents (e.g., DIC/Oxyma, HBTU/DIEA)

  • Solvent (e.g., DMF)

Protocol:

  • Swell the resin in the reaction solvent (e.g., DMF).

  • Prepare a solution of this compound and the activating agents (e.g., DIC and Oxyma) in the reaction solvent.

  • Add the activated this compound solution to the resin.

  • Allow the reaction to proceed with agitation for a specified time (typically 1-4 hours) at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Upon completion, wash the resin thoroughly with the reaction solvent to remove excess reagents and byproducts.

Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid. The choice of deprotection method depends on the stability of other functional groups present in the peptide.

Logical Relationships in Peptide Modification

The introduction of N-methylation imparts specific properties to the resulting peptide. The logical flow from this chemical modification to the desired biological outcome is illustrated below.

N_Methylation_Advantages Modification Introduction of N-Methyl Group (using this compound) Steric_Hindrance Increased Steric Hindrance around Peptide Bond Modification->Steric_Hindrance Reduced_H_Bonding Reduced H-Bonding Capability Modification->Reduced_H_Bonding Protease_Resistance Increased Resistance to Proteolytic Degradation Steric_Hindrance->Protease_Resistance Improved_Permeability Improved Membrane Permeability Reduced_H_Bonding->Improved_Permeability Enhanced_Bioavailability Enhanced Bioavailability and Half-Life Protease_Resistance->Enhanced_Bioavailability Improved_Permeability->Enhanced_Bioavailability

Advantages of N-methylation in peptide drug design.

Applications and Research Context

This compound is a valuable reagent for the synthesis of peptide-based therapeutics. Its use allows for the fine-tuning of pharmacokinetic properties, which is a critical aspect of drug development. N-methylated peptides have been explored in various therapeutic areas, including oncology and metabolic diseases. The ability to mimic natural amino acids while offering distinct advantages makes it a preferred choice in biochemistry and molecular biology research.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing protective gloves, eye protection, and working in a well-ventilated area. It is classified as a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Z-N-Me-Ala-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-N-methyl-L-alanine (Z-N-Me-Ala-OH), a key building block in synthetic peptide chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Compound Profile

This compound is an N-protected, N-methylated derivative of the amino acid alanine. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted reactions during peptide coupling. The N-methylation offers unique conformational properties and increased resistance to enzymatic degradation in the resulting peptides.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Z-N-methyl-L-alanine, N-Benzyloxycarbonyl-N-methyl-L-alanine, Cbz-MeAla-OH--INVALID-LINK--
CAS Number 21691-48-1--INVALID-LINK--
Molecular Formula C₁₂H₁₅NO₄--INVALID-LINK--
Molecular Weight 237.25 g/mol --INVALID-LINK--
Appearance White to off-white solid/powder[Various Suppliers]
Purity Typically ≥98% (HPLC)--INVALID-LINK--

Solubility Characteristics

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, based on supplier information and the general nature of protected amino acids, a qualitative solubility profile can be summarized. N-methylation can influence solubility, often leading to increased lipophilicity and, in some cases, enhanced aqueous solubility compared to their non-methylated counterparts[1][2].

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Water Generally low to insolubleThe hydrophobic Z-group and methyl group decrease aqueous solubility.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions of protected peptides and amino acids[3][4][5].
N,N-Dimethylformamide (DMF) SolubleWidely used in solid-phase and solution-phase peptide synthesis.
Methanol (MeOH) SolubleOften used for crystallization and as a reaction solvent.
Ethanol (EtOH) SolubleSimilar to methanol.
Acetonitrile (ACN) SolubleA common solvent in reversed-phase HPLC for purification and analysis.
Dichloromethane (DCM) SolubleFrequently used in organic synthesis and peptide coupling reactions.
Ethyl Acetate (EtOAc) SolubleA moderately polar solvent used in extraction and chromatography.
Chloroform (CHCl₃) SolubleA nonpolar organic solvent.

Note: For highly hydrophobic peptides or amino acid derivatives, initial dissolution in a small amount of a strong organic solvent like DMSO or DMF followed by dilution with the desired aqueous or less polar organic solvent is a common practice.

Experimental Protocol: Determination of Solubility

While a specific, validated protocol for this compound is not available, the following general gravimetric method is a standard approach for determining the solubility of amino acid derivatives in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, Methanol, Water)

  • Analytical balance (readable to 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker/water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient time (e.g., 24-72 hours) to ensure saturation is reached. The solution should have visible solid remaining.

  • Sample Collection and Analysis:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a precise volume (e.g., 0.5 mL) of the clear supernatant without disturbing the solid.

    • Transfer the supernatant to a pre-weighed, dry vial.

    • Determine the weight of the vial with the supernatant.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the vial containing the supernatant. This can be done in a drying oven at a temperature below the decomposition point of this compound or under high vacuum.

    • Once the solvent is completely removed and a constant weight is achieved, weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • The solubility can be expressed in various units, such as g/L or mg/mL, using the mass of the dissolved solid and the volume of the supernatant taken.

Application in Peptide Synthesis

This compound is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS). The N-methyl group imparts unique properties to the resulting peptide, such as increased proteolytic stability and altered conformation, which can be beneficial for therapeutic peptides.

The general workflow for incorporating this compound into a peptide chain via SPPS is illustrated below.

Peptide_Synthesis_Workflow Workflow for this compound in Solid-Phase Peptide Synthesis cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support (Resin) Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Start with N-terminal deprotected resin Activation Activation of this compound (e.g., HBTU, DIPEA in DMF) Coupling Coupling to Resin Activation->Coupling Washing Washing (e.g., DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing->Cleavage After final residue Purification Purification (e.g., RP-HPLC) Cleavage->Purification FinalPeptide Final N-Methylated Peptide Purification->FinalPeptide

This compound in Solid-Phase Peptide Synthesis.

Logical Relationships in Solubility Testing

The process of determining an appropriate solvent for an amino acid derivative like this compound follows a logical progression from readily available, less harsh solvents to stronger, organic solvents, especially when dealing with hydrophobic compounds.

Solubility_Testing_Logic Solvent Selection Logic for Protected Amino Acids Start Start with Lyophilized This compound TestWater Test Solubility in Water Start->TestWater Soluble Soluble Proceed with Experiment TestWater->Soluble Yes Insoluble Insoluble TestWater->Insoluble No TestOrganic Test in Organic Solvents (MeOH, ACN, DCM) TestOrganic->Soluble Yes Insoluble2 Insoluble TestOrganic->Insoluble2 No TestStrongOrganic Test in Strong Organic Solvents (DMSO, DMF) TestStrongOrganic->Soluble Yes Insoluble3 Insoluble TestStrongOrganic->Insoluble3 No (Consider alternative strategies e.g., sonication, warming) Insoluble->TestOrganic Insoluble2->TestStrongOrganic

Logical flow for solubility testing of this compound.

Conclusion

This compound is an essential reagent for the synthesis of N-methylated peptides. While detailed quantitative solubility data is sparse, its general solubility in common organic solvents used in peptide synthesis, such as DMF and DMSO, is well-established. The provided general protocol for solubility determination and the workflow for its application in SPPS serve as valuable resources for researchers in the field. The unique properties conferred by N-methylation make this compound and similar derivatives important tools in the development of novel peptide-based therapeutics.

References

The Strategic Incorporation of N-Methylated Amino Acids in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug discovery. Among the various chemical modifications, the N-methylation of amino acids stands out as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This in-depth technical guide provides a comprehensive overview of the core principles of N-methylated amino acids in peptide chemistry, from their synthesis and incorporation to their profound impact on peptide properties and their application in drug development.

The Significance of N-Methylation in Peptide Drug Discovery

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, introduces significant conformational and physicochemical changes.[1][2] This seemingly minor modification can dramatically improve a peptide's pharmacokinetic profile, making it a more viable drug candidate.[3][4][5] The key advantages conferred by N-methylation include:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's in vivo half-life.

  • Improved Membrane Permeability and Oral Bioavailability: N-methylation can increase a peptide's lipophilicity and reduce its hydrogen bonding capacity, facilitating its passage through cell membranes. This can lead to improved oral bioavailability, a highly sought-after property for peptide-based drugs.

  • Conformational Control and Receptor Selectivity: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can favor a specific bioactive conformation. This can lead to enhanced receptor binding affinity and selectivity.

  • Reduced Aggregation and Increased Solubility: N-methylation can disrupt the hydrogen bonding networks that lead to peptide aggregation, thereby improving solubility.

Synthesis and Incorporation of N-Methylated Amino Acids

The incorporation of N-methylated amino acids into a peptide sequence can be achieved through two main strategies: the use of pre-synthesized N-methylated amino acid building blocks or the on-resin N-methylation of a peptide.

Synthesis of Fmoc-N-Methyl-Amino Acids

The synthesis of Fmoc-protected N-methyl-amino acids (Fmoc-N-Me-AA-OH) is a crucial first step for their incorporation into peptides via solid-phase peptide synthesis (SPPS). Several methods have been developed for this purpose, with the Biron-Kessler method being a widely used approach.

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH using 2-CTC Resin

This protocol describes a solid-phase method for the synthesis of Fmoc-N-methyl-amino acids utilizing 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH, Fmoc-βAla-OH)

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate or methyl iodide

  • 2-Mercaptoethanol

  • Fmoc-OSu

  • Trifluoroacetic acid (TFA)

  • MilliQ water

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIEA and add it to the resin. Shake for 1-2 hours. Cap any remaining active sites with methanol.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash thoroughly with DMF and DCM.

  • o-NBS Protection: Dissolve o-NBS-Cl and DIEA in DCM and add to the resin. Shake for 1-2 hours. Wash with DCM and DMF.

  • N-Methylation: Swell the resin in DMF. Add a solution of DBU and either dimethyl sulfate or methyl iodide in DMF. Shake for the appropriate time (this step may be repeated for complete methylation). Wash with DMF and DCM.

  • o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS group. Wash with DMF and DCM.

  • Fmoc Protection: Dissolve Fmoc-OSu and DIEA in DCM and add to the resin. Shake for 2-4 hours. Wash with DCM and DMF.

  • Cleavage from Resin: Wash the resin with DCM. Treat the resin with a solution of 1% TFA in DCM for 1-minute intervals, collecting the filtrate in a flask containing MilliQ water. Repeat this step four times.

  • Purification: Extract the aqueous phase with DCM. Dry the combined organic layers and evaporate the solvent to obtain the crude Fmoc-N-Me-AA-OH. Purify by chromatography if necessary.

Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids

The incorporation of N-methylated amino acids into a peptide chain during SPPS presents challenges due to the increased steric hindrance of the N-methylated amine. This can lead to slower and less efficient coupling reactions.

Experimental Protocol: On-Resin N-Methylation of a Peptide

This protocol outlines a general method for the site-selective N-methylation of a peptide while it is still attached to the solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or DIEA

  • Dimethyl sulfate (DMS) or methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • 2-Mercaptoethanol or thiophenol

  • DMF

  • DCM

Procedure:

  • o-NBS Protection: After Fmoc deprotection of the desired amino acid residue, treat the resin-bound peptide with o-NBS-Cl and a hindered base like collidine or DIEA in DMF.

  • Methylation: Treat the o-NBS protected peptide with a methylating agent (e.g., DMS or MeI) and a non-nucleophilic base (e.g., DBU or TBD) in DMF.

  • o-NBS Deprotection: Remove the o-NBS group by treating the resin with a solution of 2-mercaptoethanol and DBU in DMF.

  • Coupling of the Next Amino Acid: The newly formed N-methylated amine is now ready for coupling with the next Fmoc-protected amino acid. Due to the increased steric hindrance, specialized coupling reagents are often required.

Coupling Reagents for N-Methylated Amino Acids:

Standard coupling reagents like HBTU and HCTU are often less effective for coupling to N-methylated amino acids. More potent reagents are recommended:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent for sterically hindered amino acids.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole): These have shown promise for difficult couplings involving N-methylated residues.

  • BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): Can be useful for couplings where nucleophile hindrance is a problem.

Monitoring Coupling Reactions:

The standard ninhydrin test is not effective for monitoring couplings to N-methylated amines. The bromophenol blue test is a suitable alternative.

  • Bromophenol Blue Test: A small sample of resin is washed and treated with a bromophenol blue solution in DMF. A yellow color indicates a complete coupling, while a blue or green color signifies an incomplete reaction, necessitating a recoupling step.

Impact of N-Methylation on Peptide Properties: Quantitative Data

The effects of N-methylation on the physicochemical and biological properties of peptides have been extensively studied. The following tables summarize key quantitative data from various studies, highlighting the significant improvements that can be achieved.

Table 1: Effect of N-Methylation on Proteolytic Stability
Peptide/AnalogModificationEnzyme/Assay ConditionHalf-life (t₁/₂)Fold ImprovementReference
E. faecalis fsr quorum sensing modulating peptidesN-methylationNot specified> 6-fold increase>6
Cyclic PeptidesCyclization and N-methylationHuman Plasma> 360 min-
DhHP-6N-methylationSerumIncreased stability-
DhHP-6N-methylationIntestinal homogenateIncreased stability-
Table 2: Effect of N-Methylation on Cell Permeability and Oral Bioavailability
Peptide/AnalogModificationPermeability AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Oral Bioavailability (%)Reference
Cyclic HexapeptideThree N-methyl groups--28% in rat
Tri-N-methylated Veber-Hirschmann peptide analogThree N-methyl groups--10%
Poly alanine cyclic hexapeptide library (10 analogs)Multiple N-methylationsCaco-2> 10-
Somatostatin analogTriple-N-methylation on D-Trp⁸, Lys⁹, and Phe¹¹Caco-24Improved
Table 3: Effect of N-Methylation on Receptor Binding Affinity
Peptide/AnalogModificationReceptorBinding Affinity (K D or IC₅₀)Change in AffinityReference
HIV-1 Frameshift-Stimulating RNA-binding peptidesN-methylationFSS RNALow nanomolar K DIncreased affinity
Melanocortin Peptide (MT-II)Multiple N-methylationshMC1RNot specifiedImproved selectivity

Visualization of Key Concepts and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships in peptide chemistry.

General Workflow for SPPS of N-Methylated Peptides

SPPS_N_Methylated_Peptide cluster_synthesis Solid-Phase Peptide Synthesis cluster_product Final Product Resin Solid Support (e.g., Rink Amide Resin) AA1 Couple Fmoc-AA1-OH Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 AA2 Couple Fmoc-AA2-OH Deprotect1->AA2 Deprotect2 Fmoc Deprotection (Piperidine) AA2->Deprotect2 NBS_Protect o-NBS Protection (o-NBS-Cl) Deprotect2->NBS_Protect Site for N-Methylation Methylate N-Methylation (DMS, DBU) NBS_Protect->Methylate NBS_Deprotect o-NBS Deprotection (Mercaptoethanol, DBU) Methylate->NBS_Deprotect AAN Couple Fmoc-AA(n)-OH (HATU) NBS_Deprotect->AAN Final_Deprotect Final Fmoc Deprotection AAN->Final_Deprotect Cleavage Cleavage from Resin (TFA) Final_Deprotect->Cleavage Peptide N-Methylated Peptide Cleavage->Peptide

Caption: Workflow for on-resin N-methylation during Solid-Phase Peptide Synthesis (SPPS).

Impact of N-Methylation on Peptide Properties

N_Methylation_Impact cluster_physicochemical Physicochemical Changes cluster_pharmacokinetic Improved Pharmacokinetic Properties cluster_pharmacodynamic Modulated Pharmacodynamic Properties N_Methylation N-Methylation of Peptide Backbone Steric_Hindrance Increased Steric Hindrance N_Methylation->Steric_Hindrance Reduced_H_Bonding Reduced H-Bonding Capacity N_Methylation->Reduced_H_Bonding Increased_Lipophilicity Increased Lipophilicity N_Methylation->Increased_Lipophilicity Restricted_Conformation Restricted Backbone Conformation N_Methylation->Restricted_Conformation Proteolytic_Stability Enhanced Proteolytic Stability Steric_Hindrance->Proteolytic_Stability Cell_Permeability Improved Cell Permeability Reduced_H_Bonding->Cell_Permeability Increased_Lipophilicity->Cell_Permeability Receptor_Affinity Altered Receptor Binding Affinity Restricted_Conformation->Receptor_Affinity Receptor_Selectivity Enhanced Receptor Selectivity Restricted_Conformation->Receptor_Selectivity Oral_Bioavailability Increased Oral Bioavailability Cell_Permeability->Oral_Bioavailability

Caption: The multifaceted impact of N-methylation on peptide properties.

Decision-Making Workflow for Sequencing N-Methylated Peptides

Sequencing_Workflow Start Peptide Sample (Potentially N-Methylated) Known_Sequence Is the primary sequence known? Start->Known_Sequence Edman Edman Degradation Known_Sequence->Edman Yes MS Mass Spectrometry (MS/MS) Known_Sequence->MS No Result Accurate Sequence and N-Methylation Site Edman->Result Limited applicability for internal N-methylation De_Novo De Novo Sequencing MS->De_Novo Database Database Searching MS->Database ETD Employ Electron Transfer Dissociation (ETD) De_Novo->ETD Database->ETD ETD->Result

Caption: Decision workflow for selecting a sequencing method for N-methylated peptides.

Analytical Techniques for N-Methylated Peptides

The characterization of N-methylated peptides requires specialized analytical techniques to confirm their sequence and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the conformational analysis of N-methylated peptides in solution. It can provide information on the cis/trans isomerization of the N-methylated amide bond and help determine the three-dimensional structure.

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is essential for sequencing N-methylated peptides and identifying the exact location of the modification. Techniques like Electron Transfer Dissociation (ETD) are particularly useful for fragmenting the peptide backbone without cleaving labile post-translational modifications.

  • X-ray Crystallography: This technique can provide high-resolution structural information of N-methylated peptides in their solid state, revealing details about their conformation.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of peptides and can indicate conformational changes induced by N-methylation.

Conclusion

N-methylated amino acids are indispensable tools in modern peptide drug discovery. The ability of N-methylation to enhance proteolytic stability, improve cell permeability, and control conformation has led to the development of more potent and bioavailable peptide therapeutics. While the synthesis and incorporation of N-methylated residues present unique challenges, the development of robust synthetic protocols and specialized coupling reagents has made this strategy more accessible. As our understanding of the intricate relationship between N-methylation, conformation, and biological activity continues to grow, so too will the number of innovative N-methylated peptide drugs entering the clinical pipeline.

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Benzyloxycarbonyl (Cbz or Z) group holds a foundational place in the art of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.[1][2] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[2][3] Despite the advent of other key protecting groups like Boc and Fmoc, the Cbz group remains an indispensable tool due to its unique stability, ease of introduction, and versatile cleavage methods.[2]

This technical guide offers a comprehensive overview of the Cbz group's core functions, applications, and detailed methodologies, providing data-driven insights for its strategic implementation in synthesis.

Core Function and Strategic Role

The primary role of the Cbz group is to temporarily mask the nucleophilicity of amines, converting them into significantly less reactive carbamates. This protection prevents unwanted side reactions during subsequent synthetic steps such as peptide bond formation, alkylations, or acylations.

Key advantages of the Cbz group include:

  • Robust Stability: Cbz-protected amines are stable across a wide range of conditions, including basic and mildly acidic media.

  • Enhanced Crystallinity: The introduction of the Cbz group often improves the crystallinity of intermediates, which simplifies purification through recrystallization.

  • Orthogonal Potential: A defining feature of the Cbz group is its unique cleavage pathway via hydrogenolysis. This makes it orthogonal to acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc), a critical feature in multi-step syntheses.

Introduction of the Cbz Group (N-Protection)

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction. The base neutralizes the hydrochloric acid generated during the reaction.

G cluster_input Inputs cluster_process Process cluster_output Outputs Amine Amine Substrate (e.g., Amino Acid) Reaction Reaction Amine->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., NaHCO₃, NaOH) Base->Reaction 0°C to RT pH 8-10 Product Cbz-Protected Amine Reaction->Product Byproduct HCl (neutralized) Reaction->Byproduct

For chiral amino acids, maintaining a pH between 8 and 10 is crucial to prevent racemization, while a pH that is too low can cause the decomposition of benzyl chloroformate. Alternative reagents for introducing the Cbz group include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).

Cleavage of the Cbz Group (Deprotection)

The versatility of the Cbz group is highlighted by the multiple methods available for its removal. The choice of deprotection strategy is dictated by the presence of other functional groups within the molecule.

G cluster_H2 Catalytic Hydrogenolysis cluster_Acid Strong Acidolysis cluster_Lewis Lewis Acid Cbz_Protected Cbz-Protected Compound Hydrogenolysis Hydrogenolysis Cbz_Protected->Hydrogenolysis Most Common Mild, Neutral pH Acidolysis Acidolysis Cbz_Protected->Acidolysis Harsh Conditions For stable substrates LewisAcid Lewis Acid Cleavage Cbz_Protected->LewisAcid Selective Tolerates double bonds H2_Products Deprotected Amine + Toluene + CO₂ Hydrogenolysis->H2_Products H2_Reagents H₂ Gas, Pd/C (or Transfer Hydrogenation: Ammonium Formate, Pd/C) Acid_Products Amine Hydrobromide Salt + Benzyl Bromide + CO₂ Acidolysis->Acid_Products Acid_Reagents HBr in Acetic Acid (HBr/AcOH) Lewis_Products Deprotected Amine LewisAcid->Lewis_Products Lewis_Reagents AlCl₃ in HFIP

  • Catalytic Hydrogenolysis : This is the most common and mildest method for Cbz removal. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). This process, which occurs at neutral pH, is highly efficient and compatible with most other protecting groups. The byproducts are toluene and carbon dioxide, which are easily removed. Transfer hydrogenation, using a hydrogen donor like ammonium formate, provides an alternative to using flammable hydrogen gas.

  • Acidolysis : Strong acidic conditions, most notably hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group. This method is harsher and is typically reserved for substrates that are incompatible with catalytic hydrogenation (e.g., those containing sulfur or other catalyst poisons). The mechanism involves protonation of the carbamate followed by nucleophilic attack by bromide.

  • Other Conditions : Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can selectively remove Cbz groups in the presence of sensitive functionalities like double bonds or benzyl ethers. In specific cases, alkaline conditions or dissolving metal reductions can also be employed.

Quantitative Data Summary

The efficiency of Cbz protection and deprotection reactions is consistently high, as summarized in the tables below.

Table 1: Representative Yields for Cbz-Protection of Amines

Substrate Reagent/Conditions Yield (%) Reference
General Amines Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to RT 90%
Various Amines Cbz-Cl, PEG-400, Room Temp 90-98%
Aliphatic/Aromatic Amines Cbz-Cl, H₂O, Room Temp 85-96%

| Amino Acid Esters | Cbz-Cl, H₂O, Room Temp | 93-95% | |

Table 2: Representative Yields for Cbz-Deprotection Methods

Method Reagent/Conditions Substrate Type Yield (%) Reference
Hydrogenolysis H₂, 10% Pd/C, MeOH, RT General Cbz-Amines >90%
Transfer Hydrogenation Ammonium Formate, Pd/C N-Cbz derivatives High
Acidolysis 33% HBr in Acetic Acid Cbz-Peptides High (often >90%)

| Lewis Acid | AlCl₃, HFIP, RT | N-Cbz Amines | High to Excellent | |

Detailed Experimental Protocols

Protocol 1: General Procedure for Cbz-Protection of an Amine

This protocol describes a standard procedure for the N-protection of an amine using benzyl chloroformate under aqueous basic conditions.

  • Materials:

    • Amine substrate (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl, 1.1–1.5 equiv)

    • Sodium bicarbonate (NaHCO₃, 2.0 equiv) or 3N NaOH (1.1 equiv)

    • Tetrahydrofuran (THF) and Water (or other suitable solvent system)

    • Ethyl acetate and 1M HCl for work-up

  • Procedure:

    • Dissolution: Dissolve the amine substrate in a suitable solvent mixture, such as THF and water (2:1).

    • Base Addition: Add the base (e.g., sodium bicarbonate) to the solution.

    • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate dropwise while stirring vigorously.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, dilute the mixture with water. If impurities are present, extract with diethyl ether. Acidify the aqueous layer to pH ~1 using 1M HCl to precipitate the product if it is an acid (like a protected amino acid), or extract directly with an organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography if necessary.

Protocol 2: General Procedure for Cbz-Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using palladium on carbon and hydrogen gas, a widely used and efficient method.

  • Materials:

    • Cbz-protected substrate

    • 10% Palladium on Carbon (Pd/C) catalyst (5–10% by weight)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen source (H₂ balloon or hydrogenation apparatus)

    • Celite

  • Procedure:

    • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethyl acetate in a flask equipped with a stir bar.

    • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

    • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenator). Evacuate the flask with a vacuum and then backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Reaction: Stir the suspension vigorously under the hydrogen atmosphere at room temperature. The reaction is typically complete within 1–16 hours. Monitor progress by TLC.

    • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, which is pyrophoric. Wash the Celite pad with a small amount of the solvent.

    • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine, which can be used directly or purified further.

References

The Discovery, History, and Biological Significance of N-methyl-L-alanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-L-alanine (NMLA) and its derivatives represent a class of non-proteinogenic amino acids with growing significance in biochemical research and pharmaceutical development. The introduction of a methyl group on the nitrogen atom of L-alanine confers unique conformational properties that influence the stability, permeability, and biological activity of peptides and other molecules incorporating this moiety. This technical guide provides a comprehensive overview of the discovery and history of NMLA derivatives, their synthesis, and their emerging roles in neuroscience, particularly in the context of neurodegenerative diseases. We present quantitative data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and a visualization of their potential signaling pathways.

Introduction

The strategic modification of amino acids is a cornerstone of modern drug discovery and chemical biology. N-methylation is a subtle yet powerful alteration that can dramatically impact the pharmacological properties of peptides and small molecules. This guide focuses on N-methyl-L-alanine (NMLA) derivatives, exploring their journey from chemical curiosities to molecules of significant interest for their potential to modulate critical biological processes.

Discovery and History

The story of N-methyl-L-alanine is intertwined with the broader history of amino acid chemistry.

  • 1850: The parent amino acid, alanine, was first synthesized from acetaldehyde by the German chemist Adolph Strecker. This synthesis produced a racemic mixture of D,L-alanine.[1]

  • 1970: A pivotal moment in the history of NMLA was the report of its enzymatic synthesis, indicating a potential biological role for this modified amino acid.[2]

  • Late 20th and Early 21st Century: Research into N-methylated amino acids gained momentum with the rise of peptide-based therapeutics. Scientists began to appreciate that N-methylation could enhance the proteolytic stability and membrane permeability of peptides.[3][4] More recently, efficient one-step fermentative processes for producing N-methyl-L-alanine have been developed, making this compound more accessible for research and industrial applications.[4]

A significant driver of recent interest in N-methylated amino acids has been the study of the neurotoxin β-N-methylamino-L-alanine (BMAA). While structurally distinct from NMLA, the investigation into BMAA's role in neurodegenerative diseases has spurred broader research into the neuroactivity of N-methylated amino acids.

Quantitative Data

The following tables summarize key quantitative data related to the production and biological activity of N-methyl-L-alanine and related compounds.

ParameterValueReference
Titer31.7 g/L
Yield (from glucose)0.71 g/g
Volumetric Productivity0.35 g/L/h
Main ByproductsL-alanine (0.5 g/L), Pyruvate (2.1 g/L)
Table 1: Fermentative Production of N-methyl-L-alanine using engineered Corynebacterium glutamicum.
CompoundBiological EffectConcentration / IC50Cell Type/ModelReference
L-phenylalanineInhibition of NMDA-activated currents (INMDA)1.71 ± 0.24 mMCultured rat hippocampal neurons
β-N-methylamino-L-alanine (BMAA)Potentiation of NMDA-induced neuronal injury10 µMCortical cell culture
β-N-methylamino-L-alanine (BMAA)Potentiation of amyloid-β-induced toxicity10 µMCortical cell culture
β-N-methylamino-L-alanine (BMAA)Potentiation of 1-methyl-4-phenylpyridinium ion (MPP+) toxicity10 µMCortical cell culture
Table 2: Biological Activity of N-methylated and Related Amino Acids in Neurotoxicity Models.

Experimental Protocols

Synthesis of N-acetyl-N-methyl-L-alanine

This protocol describes the synthesis of an N-acylated derivative of N-methyl-L-alanine.

Materials:

  • N-methyl-L-alanine methyl ester

  • Methanol

  • 1 N Sodium hydroxide (aqueous)

  • Chloroform

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • Dissolve the starting N-methyl-L-alanine methyl ester in a mixture of 100 ml of methanol and 170 ml of 1 N aqueous sodium hydroxide.

  • Allow the solution to stand at room temperature for 2 hours.

  • Remove the methanol under reduced pressure.

  • Extract the alkaline aqueous solution with chloroform to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (5 x 140 ml).

  • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure to yield a white solid.

  • Recrystallize the solid from an ethyl acetate-hexane mixture to obtain pure N-acetyl-N-methyl-L-alanine as colorless needles. A yield of 8.1 g has been reported.

Whole-Cell Patch-Clamp Analysis of NMDA Receptor Currents

This protocol provides a general framework for assessing the modulatory effects of NMLA derivatives on NMDA receptor activity.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.

  • External (bath) solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH adjusted to 7.2 with NaOH.

  • Internal (pipette) solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH adjusted to 7.2 with CsOH.

  • NMDA and glycine stock solutions.

  • Stock solution of the NMLA derivative to be tested.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Prepare cultured neurons on coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Identify a healthy neuron for recording.

  • Pull glass micropipettes and fill with internal solution.

  • Approach the cell with the micropipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current (INMDA).

  • After establishing a stable baseline INMDA, co-apply the NMLA derivative at various concentrations with the NMDA/glycine solution.

  • Record the changes in the amplitude and kinetics of INMDA in the presence of the test compound.

  • Analyze the data to determine the IC50 or EC50 of the NMLA derivative.

Neuroprotection Assay in Primary Neuronal Cultures

This protocol outlines a method to evaluate the potential neuroprotective effects of NMLA derivatives against glutamate-induced excitotoxicity.

Materials:

  • Primary cortical or hippocampal neuron cultures.

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Glutamate stock solution.

  • NMLA derivatives to be tested.

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Cell viability assay reagents (e.g., MTT or Calcein-AM).

Procedure:

  • Plate primary neurons in 96-well plates and culture for 7-10 days to allow for maturation.

  • Pre-treat the neurons with various concentrations of the NMLA derivative for a specified period (e.g., 1-2 hours).

  • Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).

  • Remove the glutamate-containing medium and replace it with fresh medium containing the NMLA derivative.

  • Incubate the cells for 24 hours.

  • Assess cell death by measuring the release of LDH into the culture medium according to the manufacturer's instructions.

  • Assess cell viability using a standard assay such as the MTT assay.

  • Calculate the percentage of neuroprotection conferred by the NMLA derivative compared to the glutamate-only treated control.

Signaling Pathways and Visualizations

The neurotoxic effects of the related compound BMAA are, in part, mediated through the over-activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity. While the direct effects of NMLA derivatives on this pathway are still under investigation, the NMDA receptor signaling cascade represents a primary putative target.

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing an influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, activating a cascade of downstream signaling molecules.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor NMLA_derivative NMLA Derivative (putative modulator) NMLA_derivative->NMDA_Receptor Modulation Glycine Glycine Glycine->NMDA_Receptor Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx Channel Opening Calmodulin Calmodulin Ca2_influx->Calmodulin PKA PKA Ca2_influx->PKA Activation Neuronal_death Neuronal Death (Excitotoxicity) Ca2_influx->Neuronal_death Overload CaMKII CaMKII Calmodulin->CaMKII Activation CREB CREB CaMKII->CREB Phosphorylation MAPK MAPK PKA->MAPK Activation PKA->CREB Phosphorylation MAPK->CREB Phosphorylation Gene_expression Altered Gene Expression CREB->Gene_expression Transcription Regulation Gene_expression->Neuronal_death Neuroprotection Neuroprotection Gene_expression->Neuroprotection

Putative NMDA receptor-mediated signaling pathway.

Conclusion and Future Directions

N-methyl-L-alanine derivatives are a promising class of molecules for probing and potentially modulating neuronal function. Their unique structural properties, conferred by N-methylation, offer advantages in the design of novel therapeutics, particularly for neurodegenerative disorders where modulation of glutamate receptor signaling is a key therapeutic strategy. While the direct interactions of a broad range of NMLA derivatives with specific neuronal targets remain to be fully elucidated, the foundational knowledge of their synthesis and the biological activities of related compounds provide a strong basis for future research. The experimental protocols and signaling pathway models presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these intriguing molecules. Future work should focus on the systematic synthesis and screening of diverse NMLA derivative libraries to establish clear structure-activity relationships and to identify lead compounds with therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Z-N-Me-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-benzyloxycarbonyl-N-methyl-L-alanine (Z-N-Me-Ala-OH) in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids like this compound into peptide sequences is a crucial strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics.

Introduction to N-Methylated Peptides

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, offers significant advantages for drug development.[1] This modification introduces conformational constraints, which can stabilize specific secondary structures such as β-turns.[1] The key benefits of incorporating N-methylated amino acids include:

  • Enhanced Metabolic Stability: Increased resistance to proteolytic degradation, leading to a longer in vivo half-life.[1][2]

  • Improved Membrane Permeability: Facilitates better absorption and oral bioavailability.[1]

  • Enhanced Target Affinity and Specificity: The conformational rigidity can lead to more precise binding to biological targets.

However, the steric hindrance caused by the N-methyl group presents a significant challenge during SPPS, making the formation of the peptide bond difficult. This can result in low coupling yields and an increased risk of racemization. Therefore, the selection of appropriate coupling reagents and optimized protocols is critical for the successful incorporation of N-methylated residues like this compound.

Challenges in Incorporating this compound

The primary challenge in using this compound in SPPS is the steric hindrance at the N-terminal amine. The presence of the methyl group on the nitrogen atom makes it a less potent nucleophile, slowing down the coupling reaction. Standard coupling reagents, such as HBTU, are often inefficient in overcoming this steric barrier, leading to incomplete couplings and truncated peptide sequences.

Another challenge is the potential for side reactions. During trifluoroacetic acid (TFA) cleavage, peptides containing acetylated N-methylamino acids at the N-terminus may experience loss of the acetyl group. Additionally, fragmentation between consecutive N-methylated amino acids and the formation of diketopiperazines are known side reactions.

Recommended Coupling Reagents

To overcome the challenges associated with coupling sterically hindered N-methylated amino acids, the use of highly efficient coupling reagents is essential. The following table summarizes recommended reagents for incorporating this compound and other N-methylated amino acids in SPPS.

Coupling ReagentChemical NameRecommended Use for N-Methylated Amino AcidsNotes
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly Recommended Reacts faster and with less epimerization during coupling compared to HBTU.
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighly Recommended Particularly effective in coupling N-protected N-methyl amino acids.
PyBOP / HOAt (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazoleRecommended A promising combination for coupling sterically hindered residues.
PyBrOP Bromotripyrrolidinophosphonium hexafluorophosphateRecommended A more reactive coupling reagent, developed to overcome issues with incomplete couplings to N-methyl amino acids.
HDBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateLess Effective / Not Recommended Often results in low yields and incomplete couplings for N-methylated residues due to insufficient reactivity.

Experimental Protocols

This section provides a detailed protocol for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis with HATU as the coupling reagent. This protocol assumes a standard Fmoc-based SPPS strategy. If a Boc-based strategy is employed with the Z-protecting group, the deprotection and coupling steps for the N-methylated residue will be similar, but the overall synthesis strategy will differ.

Materials
  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF) of high purity

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Bromophenol blue test solution (250 mg in 50 ml DMF)

  • Peptide synthesis vessel

  • Shaker

Protocol for Coupling this compound
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection (of the preceding amino acid):

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).

  • Activation of this compound:

    • In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid/HATU solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin in the reaction vessel.

    • Shake the mixture at room temperature for at least 2 hours. Due to steric hindrance, a longer coupling time is recommended.

  • Monitoring the Coupling Reaction:

    • Standard ninhydrin test is not effective for secondary amines. Use the Bromophenol Blue test to monitor the completion of the coupling.

    • Bromophenol Blue Test Procedure:

      • Take a small sample of the resin and wash it with methanol.

      • Add 2 ml of the test solution.

      • Observe the color. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.

    • If the coupling is incomplete, drain the solution and repeat the coupling step with a freshly prepared activated this compound solution.

  • Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence according to standard SPPS protocols.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the peptidyl-resin with DCM and dry it under vacuum.

    • Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. The Z-group will also be cleaved under these conditions.

    • After the specified cleavage time (typically 2-3 hours), filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide with cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold ether to remove scavengers.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Amino Acid Activation (this compound + HATU + DIPEA) wash1->activation coupling Coupling activation->coupling monitoring Monitoring (Bromophenol Blue Test) coupling->monitoring monitoring->coupling Incomplete wash2 Wash (DMF, DCM) monitoring->wash2 Complete elongation Continue Chain Elongation wash2->elongation elongation->deprotection Next Amino Acid cleavage Cleavage from Resin (TFA Cocktail) elongation->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Logical Relationship of Challenges and Solutions in N-Methylated SPPS

Challenges_Solutions challenge Challenges in N-Methylated SPPS sub_challenge1 Steric Hindrance challenge->sub_challenge1 sub_challenge2 Low Coupling Yields challenge->sub_challenge2 sub_challenge3 Racemization challenge->sub_challenge3 sub_challenge4 Ineffective Monitoring challenge->sub_challenge4 sub_solution1 Potent Coupling Reagents (HATU, PyAOP) sub_challenge1->sub_solution1 sub_challenge2->sub_solution1 sub_solution2 Optimized Protocols (Longer coupling times) sub_challenge2->sub_solution2 sub_challenge3->sub_solution1 sub_solution3 Alternative Monitoring (Bromophenol Blue Test) sub_challenge4->sub_solution3 solution Solutions sub_solution1->solution sub_solution2->solution sub_solution3->solution

Caption: Relationship between challenges and solutions in the SPPS of N-methylated peptides.

References

Application Notes and Protocols for the Coupling of Cbz-MeAla-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-benzyloxycarbonyl-N-methyl-L-alanine (Cbz-MeAla-OH), into peptide structures is a critical strategy in medicinal chemistry. This modification offers several advantages, including enhanced metabolic stability, increased cell permeability, and conformational constraint of the peptide backbone. However, the steric hindrance imparted by the N-methyl group presents a significant synthetic challenge, often leading to reduced coupling efficiency and an increased risk of epimerization.

These application notes provide a detailed overview of common coupling methods for Cbz-MeAla-OH, complete with experimental protocols and a comparative analysis of their performance to guide researchers in selecting the optimal conditions for their synthetic needs.

Challenges in Coupling Cbz-MeAla-OH

The primary obstacle in the acylation of N-methylated amino acids is the steric bulk surrounding the secondary amine, which significantly slows down the reaction rate compared to primary amino acids. This reduced nucleophilicity necessitates the use of highly potent coupling reagents to achieve satisfactory yields. Furthermore, the prolonged reaction times and forcing conditions that may be required can increase the risk of epimerization at the chiral center of the activated amino acid, thereby compromising the stereochemical integrity of the resulting peptide.

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of Cbz-MeAla-OH. The following table summarizes the performance of various reagents based on literature data for N-methylated amino acids. It is important to note that yields and epimerization levels are highly dependent on the specific substrates, solvents, and other reaction conditions.

Coupling Reagent/MethodAdditive(s)Typical BaseCommon SolventsReported Yield (%)Epimerization (%)Key Considerations
HATU NoneDIPEA, TEADMF, CH₂Cl₂>90< 1Highly efficient for hindered couplings; should not be used in large excess to prevent potential side reactions.
HBTU HOBtDIPEADMF70-90< 5A reliable and cost-effective option for routine couplings, though generally slower than HATU.
PyAOP NoneDIPEADMF, CH₂Cl₂HighLowParticularly effective for coupling N-protected N-methyl amino acids.
PyBroP NoneDIPEACH₂Cl₂~70-80LowA highly reactive phosphonium salt suitable for difficult couplings.
DCC/DIC HOBtNone/DIPEACH₂Cl₂, DMF70-85VariableCost-effective; DCC produces insoluble DCU byproduct, while DIC's byproduct is more soluble.
WSCI (EDC) HOBt, CuCl₂DIPEADMF>90< 0.1The addition of CuCl₂ has been shown to be highly effective in suppressing racemization in couplings of peptides with C-terminal N-methyl amino acids.[1]

Yields and epimerization rates are compiled from various sources and are intended for comparative purposes. Actual results may vary.

Experimental Protocols

General Workflow for Dipeptide Synthesis

The solution-phase synthesis of a dipeptide involving Cbz-MeAla-OH typically follows the sequential steps of amine component preparation, carboxylic acid activation, coupling, and subsequent work-up and purification.

Dipeptide Synthesis Workflow cluster_amine Amine Component Preparation cluster_acid Carboxylic Acid Activation cluster_coupling Coupling and Work-up amine_start Amino Acid Ester Hydrochloride amine_base Add Base (e.g., DIPEA) in Solvent (e.g., CH₂Cl₂) amine_start->amine_base Neutralization amine_free Free Amino Acid Ester amine_base->amine_free coupling Combine Activated Acid and Free Amine amine_free->coupling acid_start Cbz-MeAla-OH reagent Coupling Reagent (e.g., HATU, DCC) acid_start->reagent Activation activated_acid Activated Cbz-MeAla-OH reagent->activated_acid activated_acid->coupling reaction Stir at RT (monitor by TLC/LC-MS) coupling->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography) workup->purification product Protected Dipeptide purification->product

General workflow for dipeptide synthesis.
Protocol 1: Coupling using HATU

This protocol employs a uronium salt-based coupling reagent, which is highly effective for sterically hindered amino acids.

Materials:

  • Cbz-MeAla-OH (1.0 eq)

  • Amino acid ester hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 10-15 minutes at room temperature to neutralize the salt.

  • In a separate flask, dissolve Cbz-MeAla-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the Cbz-MeAla-OH solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the activated Cbz-MeAla-OH solution to the neutralized amino acid ester solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to reach completion.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using DCC/HOBt

This protocol utilizes the classical carbodiimide coupling method, which is cost-effective but requires the removal of the dicyclohexylurea (DCU) byproduct.

Materials:

  • Cbz-MeAla-OH (1.0 eq)

  • Amino acid ester hydrochloride (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride in CH₂Cl₂. Add DIPEA and stir at room temperature for 15 minutes.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Cbz-MeAla-OH and HOBt in CH₂Cl₂. Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in CH₂Cl₂ dropwise to the cooled Cbz-MeAla-OH solution and stir for 30 minutes at 0 °C. A white precipitate of DCU will form.

  • Coupling Reaction: Add the prepared free amino acid ester solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the precipitate with CH₂Cl₂.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Racemization Suppression using WSCI/CuCl₂

This protocol is particularly recommended when coupling a peptide fragment with a C-terminal N-methyl alanine to minimize epimerization.[1]

Materials:

  • Peptide with C-terminal Cbz-MeAla-OH (1.0 eq)

  • Amino component (1.2 eq)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSCI or EDC) (1.1 eq)

  • Copper(II) chloride (CuCl₂) (0.5 - 2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the peptide with C-terminal Cbz-MeAla-OH, the amino component, and CuCl₂ in anhydrous DMF.

  • Add DIPEA to the mixture.

  • Cool the reaction mixture to 0 °C.

  • Add WSCI to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour, and then at room temperature overnight.

  • Monitor the reaction for completion and epimerization by HPLC.

  • Proceed with standard aqueous work-up and purification.

Logical Decision-Making for Reagent Selection

The choice of coupling reagent depends on several factors, including the steric hindrance of the coupling partners, the desired purity, cost considerations, and the potential for epimerization.

Reagent Selection Logic start Start: Coupling Cbz-MeAla-OH epimerization_risk High risk of epimerization? start->epimerization_risk steric_hindrance Highly sterically hindered coupling? epimerization_risk->steric_hindrance No wsci_cucl2 Use WSCI/CuCl₂ epimerization_risk->wsci_cucl2 Yes cost_priority Is cost a major concern? steric_hindrance->cost_priority No hatu_pyaop Use HATU or PyAOP steric_hindrance->hatu_pyaop Yes hbtu Use HBTU cost_priority->hbtu No dcc_hobt Use DCC/HOBt cost_priority->dcc_hobt Yes

Decision tree for selecting a coupling reagent.

Conclusion

The successful incorporation of Cbz-MeAla-OH into peptides is a challenging yet achievable task that relies on the careful selection of coupling reagents and the optimization of reaction conditions. For couplings where epimerization is a major concern, particularly at the C-terminus of a peptide fragment, the use of WSCI in combination with CuCl₂ is highly recommended. For sterically demanding couplings where high efficiency is required, HATU and PyAOP are excellent choices. Carbodiimide-based methods like DCC/HOBt remain a cost-effective option for less challenging couplings. The protocols and data presented herein provide a solid foundation for researchers to develop and refine their synthetic strategies for producing N-methylated peptides with enhanced therapeutic potential.

References

Application Notes and Protocols for the Deprotection of Z-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N-benzyloxycarbonyl-N-methyl-L-alanine (Z-N-Me-Ala-OH). The protocols outlined below are established methods for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group, a common step in peptide synthesis and the preparation of N-methylated amino acids.

Introduction

N-methylation of amino acids is a critical modification in medicinal chemistry, often imparting enhanced metabolic stability, increased cell permeability, and improved pharmacokinetic properties to peptide-based therapeutics. The benzyloxycarbonyl (Z) group is a widely used protecting group for the amino functionality during the synthesis of N-methylated amino acids. Its removal is a key step to enable further peptide coupling or to yield the free N-methylated amino acid. This document details two primary methods for the deprotection of this compound: Catalytic Transfer Hydrogenation and Acidolysis with Hydrogen Bromide in Acetic Acid.

Deprotection Methods Overview

The choice of deprotection method depends on the compatibility with other functional groups present in the molecule and the desired scale of the reaction.

  • Catalytic Transfer Hydrogenation: This is a mild and efficient method for Z-group removal, typically employing a palladium catalyst and a hydrogen donor. It is often the preferred method due to its high yields and clean reaction profiles.

  • Acidolysis with HBr in Acetic Acid: This is a stronger, classical method for Z-group cleavage. While effective, it may not be suitable for substrates containing other acid-labile protecting groups.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the deprotection of Z-protected amino acids and peptides using the described methods. Please note that yields can be substrate-dependent.

MethodCatalyst/ReagentHydrogen Donor/SolventTemperatureTimeTypical YieldReference(s)
Catalytic Transfer Hydrogenation10% Palladium on CarbonAmmonium Formate/MethanolRoom Temp.1-3 h>95%
Catalytic Transfer Hydrogenation10% Palladium on CarbonFormic Acid/MethanolRoom Temp.1-2 h89-95%
Acidolysis33% HBr in Acetic AcidAcetic AcidRoom Temp.30-60 minVariable

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol describes the deprotection of this compound via catalytic transfer hydrogenation, a mild and highly efficient method.

Workflow Diagram:

Deprotection_Workflow_CTH cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Z_N_Me_Ala_OH This compound Stirring Stir at Room Temp (1-3 h) Z_N_Me_Ala_OH->Stirring MeOH Methanol MeOH->Stirring Pd_C 10% Pd/C Pd_C->Stirring Ammonium_Formate Ammonium Formate Ammonium_Formate->Stirring Filtration Filter through Celite Stirring->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Purification Purify (optional) Evaporation->Purification Product N-Me-Ala-OH Purification->Product

Caption: Workflow for Catalytic Transfer Hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask, add 10% Pd/C (10% by weight of the substrate).

  • To this suspension, add ammonium formate (4.0 mmol, 4 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude N-Me-Ala-OH.

  • The product can be further purified by recrystallization or chromatography if necessary. The yields are generally quantitative.

Protocol 2: Acidolysis using Hydrogen Bromide in Acetic Acid

This protocol details the cleavage of the Z-group using a solution of hydrogen bromide in acetic acid. This method is faster but harsher than catalytic hydrogenation.

Logical Relationship Diagram:

Deprotection_Logic_HBr Z_N_Me_Ala_OH This compound Reaction Reaction at RT (30-60 min) Z_N_Me_Ala_OH->Reaction HBr_AcOH 33% HBr in Acetic Acid HBr_AcOH->Reaction Quenching Quench with Ether Reaction->Quenching Precipitation Precipitation of Product Quenching->Precipitation Isolation Isolate by Filtration/Centrifugation Precipitation->Isolation Product H-N-Me-Ala-OH·HBr Isolation->Product

Caption: Acidolytic Deprotection using HBr/AcOH.

Materials:

  • This compound

  • 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Centrifuge or filtration apparatus

Procedure:

  • Dissolve this compound (1.0 mmol) in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Add a 33% solution of HBr in acetic acid (2.0 mL).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred flask of cold, anhydrous diethyl ether.

  • Collect the precipitated hydrobromide salt of N-Me-Ala-OH by filtration or centrifugation.

  • Wash the precipitate with anhydrous diethyl ether to remove residual acetic acid and by-products.

  • Dry the product under vacuum.

Potential Side Reactions

During the deprotection of Z-N-methylated amino acids, especially under acidic conditions, certain side reactions can occur. It is crucial to be aware of these to optimize reaction conditions and purification strategies.

  • Racemization: Although N-methylation can reduce the risk of racemization at the alpha-carbon compared to their non-methylated counterparts, harsh acidic or basic conditions can potentially lead to some degree of epimerization.

  • Fragmentation: In the context of peptides containing N-methylated amino acids, acidic cleavage can sometimes lead to the deletion of the N-terminal acetylated N-methylamino acid. This is a known issue, particularly with prolonged exposure to strong acids.

  • Side-chain reactions: If other acid-labile protecting groups are present on the side chains of a peptide, they may also be cleaved by HBr in acetic acid.

Conclusion

The deprotection of this compound can be effectively achieved through catalytic transfer hydrogenation for a mild and high-yielding approach, or via acidolysis with HBr in acetic acid for a more rapid conversion. The choice of method should be guided by the overall synthetic strategy and the presence of other sensitive functional groups. Careful monitoring of the reaction and appropriate work-up procedures are essential for obtaining the desired N-methyl-L-alanine in high purity.

Application Notes and Protocols for the Use of Z-N-Me-Ala-OH in Unnatural Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Z-N-Me-Ala-OH in Peptide Synthesis

This compound, or N-benzyloxycarbonyl-N-methyl-L-alanine, is a valuable building block in the synthesis of unnatural peptides. The incorporation of N-methylated amino acids, such as N-methyl-alanine, into peptide sequences is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. N-methylation confers several advantageous properties, including increased resistance to proteolytic degradation, improved membrane permeability and oral bioavailability, and conformational constraint of the peptide backbone. This conformational restriction can lead to higher receptor affinity and specificity.

The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the N-terminus, which can be removed under specific conditions that are orthogonal to many other protecting groups used in peptide synthesis. While the steric hindrance of the N-methyl group presents challenges in peptide coupling reactions, optimized protocols and specific coupling reagents can facilitate the efficient incorporation of this compound into peptide chains in both solid-phase and solution-phase synthesis.

Key Advantages of Incorporating N-Methyl-Alanine:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, prolonging the peptide's half-life in vivo.

  • Improved Pharmacokinetic Profile: Increased lipophilicity and membrane permeability can lead to better absorption and distribution.

  • Conformational Control: Restriction of the peptide backbone's flexibility can lock the peptide into its bioactive conformation, enhancing its interaction with biological targets.

Data Presentation: Purity of N-Methylated Peptides

The synthesis of N-methylated peptides can be challenging, and purity is a critical parameter. The following table summarizes representative HPLC purity data for crude N-methylated peptides synthesized using an on-resin N-methylation strategy, which is an alternative to using pre-synthesized building blocks like this compound but provides a good indication of the purities that can be achieved.

Peptide SequenceN-Methylated ResidueSynthesis MethodHPLC Purity of Crude Product (%)Reference
(N-Me)DWG-NH2Aspartic Acid (Asp)On-Resin Methylation (Microwave-assisted)73[1][2]
(N-Me)RWG-NH2Arginine (Arg)On-Resin Methylation (Ultrasound-assisted)85[1][2]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide using this compound

This protocol describes the synthesis of a dipeptide, Z-N-Me-Ala-Phe-OMe, using this compound and L-phenylalanine methyl ester in a solution-phase approach.

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of H-Phe-OMe: Dissolve H-Phe-OMe·HCl in DCM and add one equivalent of TEA or NMM. Stir for 15 minutes at room temperature. The resulting solution contains the free base of phenylalanine methyl ester.

  • Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution of this compound and HOBt. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Add the solution containing H-Phe-OMe to the activated this compound mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude Z-N-Me-Ala-Phe-OMe by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified dipeptide by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Deprotection of the Z-group by Hydrogenolysis

This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from the synthesized dipeptide.

Materials:

  • Z-N-Me-Ala-Phe-OMe

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Z-protected dipeptide in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected dipeptide, H-N-Me-Ala-Phe-OMe.

Diagrams

Logical Workflow for Solution-Phase Dipeptide Synthesis

Solution_Phase_Peptide_Synthesis cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_purification Purification cluster_deprotection Z-Group Deprotection Z_N_Me_Ala_OH This compound DCC_HOBt DCC, HOBt in DCM Z_N_Me_Ala_OH->DCC_HOBt Activated_Ester Activated Ester Intermediate DCC_HOBt->Activated_Ester Dipeptide Crude Z-N-Me-Ala-Phe-OMe Activated_Ester->Dipeptide H_Phe_OMe H-Phe-OMe H_Phe_OMe->Dipeptide Purified_Dipeptide Purified Dipeptide Dipeptide->Purified_Dipeptide H2_PdC H₂ / Pd-C Purified_Dipeptide->H2_PdC Final_Product H-N-Me-Ala-Phe-OMe H2_PdC->Final_Product

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Impact of N-Methylation on Peptide Properties

N_Methylation_Effects N_Methylation N-Methylation of Peptide Backbone Proteolytic_Resistance Increased Proteolytic Resistance N_Methylation->Proteolytic_Resistance Membrane_Permeability Increased Membrane Permeability N_Methylation->Membrane_Permeability Conformational_Rigidity Increased Conformational Rigidity N_Methylation->Conformational_Rigidity Improved_PK Improved Pharmacokinetics Proteolytic_Resistance->Improved_PK Membrane_Permeability->Improved_PK Enhanced_Bioactivity Enhanced Bioactivity / Specificity Conformational_Rigidity->Enhanced_Bioactivity

Caption: The impact of N-methylation on key properties of therapeutic peptides.

References

Application Notes & Protocols: Incorporation of N-methylalanine into Peptide Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-methylalanine (N-Me-Ala), into peptide chains is a powerful strategy in medicinal chemistry and drug design. This modification offers a route to enhance the therapeutic potential of peptides by improving their conformational stability, proteolytic resistance, and membrane permeability. These application notes provide detailed protocols and supporting data for the successful incorporation of N-methylalanine into synthetic peptides.

N-methylation of the peptide backbone introduces a methyl group on the amide nitrogen, which imparts several beneficial properties. The steric hindrance from the N-methyl group can protect the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life. Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone by limiting rotation around the Cα-C bond and favoring a trans conformation of the preceding peptide bond. This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and specificity for its target.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of N-methylalanine-containing Peptides

The primary challenge in incorporating N-methylalanine into a growing peptide chain via SPPS is the steric hindrance posed by the N-methyl group, which can lead to slower and incomplete coupling reactions. To overcome this, specific reagents and optimized conditions are required.

General Workflow for SPPS

The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the key steps of deprotection and coupling.

resin Resin with Rink Amide Linker deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 deprotection2 Repeat Deprotection/Coupling Cycle wash2->deprotection2 n-1 cycles cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) deprotection2->cleavage peptide Crude Peptide cleavage->peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol for Incorporating Fmoc-N-Me-Ala-OH

This protocol is optimized for the incorporation of N-methylalanine following the removal of the Fmoc protecting group from the preceding amino acid on the resin.

1. Materials:

  • Fmoc-protected amino acid resin
  • Fmoc-N-Me-Ala-OH
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
  • Deprotection Solution: 20% (v/v) piperidine in DMF

2. Procedure:

Quantitative Data: Coupling Efficiency and Impact on Peptide Properties

The choice of coupling reagent and conditions significantly impacts the efficiency of incorporating N-methylalanine. The following tables summarize relevant quantitative data.

Table 1: Comparison of Coupling Reagents for N-methylalanine Incorporation

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (h)Reported Yield/PurityReference
HBTU/HOBt4 : 3.9 : 818~70%
HATU3 : 2.9 : 62>95%
HCTU3 : 2.9 : 62>95%
PyAOP4 : 4 : 81.5~98%

Table 2: Impact of N-methylalanine on Proteolytic Stability

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase
Angiotensin II (DRVYIHPF)NoneChymotrypsin15 min-
Angiotensin II (DRV[N-Me-Y]IHPF)N-methylation at Tyr⁴Chymotrypsin> 24 h> 96
Substance P (RPKPQQFFGLM)NoneNeutral Endopeptidase2.5 h-
Substance P (RPKPQQF[N-Me-F]GLM)N-methylation at Phe⁸Neutral Endopeptidase38 h15.2

Table 3: Effect of N-methylalanine on Receptor Binding Affinity

PeptideModificationTarget ReceptorBinding Affinity (IC₅₀ / Kᵢ)Change in Affinity
Somatostatin AnalogNoneSSTR28.5 nM (IC₅₀)-
Somatostatin AnalogN-methylation at Phe⁷SSTR21.2 nM (IC₅₀)7-fold increase
Dermorphin AnalogNoneμ-opioid receptor0.45 nM (Kᵢ)-
Dermorphin AnalogN-methylation at Phe³μ-opioid receptor0.08 nM (Kᵢ)5.6-fold increase

Application Example: Inhibition of a Protein-Protein Interaction (PPI) Signaling Pathway

N-methylated peptides are excellent tools for inhibiting PPIs, which are often mediated by large, flat interfaces challenging for small molecules to target. Consider a hypothetical signaling pathway where the interaction between Protein A and Protein B leads to a downstream cellular response. An N-methylated peptide can be designed to mimic the binding motif of Protein A, thereby disrupting the A-B interaction.

cluster_0 Normal Signaling cluster_1 Inhibition by N-methylated Peptide proteinA Protein A complex Protein A-B Complex proteinA->complex proteinB Protein B proteinB->complex response Downstream Cellular Response complex->response inhibitor N-Me-Ala Peptide Inhibitor inhibited_complex Inhibited Complex inhibitor->inhibited_complex proteinB_i Protein B proteinB_i->inhibited_complex no_response No Cellular Response inhibited_complex->no_response X

Z-N-Me-Ala-OH: A Key Building Block for the Development of Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-N-methyl-L-alanine (Z-N-Me-Ala-OH) is a pivotal building block in the design and synthesis of peptidomimetics, a class of molecules that mimic the structure and function of natural peptides. The strategic incorporation of N-methylation offers a powerful tool to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. These application notes provide a comprehensive overview of the utility of this compound in drug discovery and development, complete with detailed experimental protocols and supporting data for the synthesis and application of the resulting peptidomimetics.

Application Notes

The introduction of a methyl group on the amide nitrogen of an amino acid residue, as in this compound, confers several advantageous properties to the resulting peptide. This modification sterically hinders the approach of proteases, significantly enhancing the peptide's resistance to enzymatic degradation and thereby prolonging its in vivo half-life.[1][2] Furthermore, N-methylation can modulate the conformational flexibility of the peptide backbone, often favoring specific secondary structures that can lead to improved binding affinity and selectivity for biological targets.[3][4] The increased lipophilicity resulting from N-methylation can also improve membrane permeability and oral bioavailability.[2]

One of the most promising applications of peptidomimetics derived from N-methylated amino acids is in the development of inhibitors for protein-protein interactions, particularly those involved in disease pathogenesis. A notable example is the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. Peptides incorporating N-methylated residues have been shown to effectively interfere with the fibrillization process of Aβ, offering a potential therapeutic strategy for this neurodegenerative disorder.

Advantages of Incorporating this compound into Peptidomimetics:
FeatureAdvantageReference
Increased Proteolytic Stability Enhanced resistance to enzymatic degradation, leading to a longer in vivo half-life.
Conformational Rigidity Induces specific secondary structures, potentially improving binding affinity and selectivity.
Enhanced Membrane Permeability Increased lipophilicity can improve absorption and bioavailability.
Inhibition of Aggregation Can disrupt protein-protein interactions, such as amyloid-beta fibrillization.

Experimental Protocols

Synthesis of this compound Building Block

This protocol outlines the synthesis of N-Carbobenzyloxy-N-methyl-L-alanine from N-methyl-L-alanine.

Materials:

  • N-methyl-L-alanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-methyl-L-alanine in a 1:1 mixture of dioxane and water.

  • Add an excess of sodium carbonate to the solution.

  • Cool the mixture in an ice bath and slowly add benzyl chloroformate with vigorous stirring.

  • Allow the reaction to proceed at room temperature overnight.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis. The coupling of sterically hindered N-methylated amino acids can be challenging and may require optimized conditions.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Workflow for SPPS:

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (DIC/OxymaPure in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Next amino acid FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Final amino acid Repeat->Deprotection Wash3 Wash with DMF and DCM FinalDeprotection->Wash3 Cleavage Cleave from Resin (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitate in cold ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Optimized Coupling Protocol for this compound:

  • Pre-activation: Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the deprotected resin-bound peptide. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: N-methylated amines give a negative or weak positive result) or a chloranil test.

  • Double Coupling: If the coupling is incomplete, repeat the coupling step with a fresh solution of activated this compound.

Application in Alzheimer's Disease Research: Inhibition of Amyloid-Beta Aggregation

Peptidomimetics incorporating this compound can be designed to target the amyloidogenic pathway of Alzheimer's disease. The N-methylation is hypothesized to disrupt the hydrogen bonding network required for the formation of β-sheets, which are the fundamental structural motifs of amyloid fibrils.

Signaling Pathway: Amyloid-Beta Aggregation Cascade

Amyloid_Pathway cluster_0 Amyloidogenic Pathway cluster_1 Aggregation Cascade cluster_2 Inhibition by Peptidomimetic APP Amyloid Precursor Protein (APP) beta_secretase β-secretase APP->beta_secretase Cleavage gamma_secretase γ-secretase beta_secretase->gamma_secretase Sequential Cleavage Abeta_monomer Aβ Monomer gamma_secretase->Abeta_monomer Oligomers Soluble Oligomers Abeta_monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Insoluble Fibrils (Amyloid Plaques) Protofibrils->Fibrils Peptidomimetic This compound Peptidomimetic Peptidomimetic->Block Block->Oligomers Inhibits Aggregation

Caption: Inhibition of Aβ aggregation by a this compound peptidomimetic.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is used to monitor the kinetics of Aβ fibril formation in the presence and absence of an inhibitor.

Materials:

  • Aβ(1-42) peptide

  • Peptidomimetic inhibitor containing this compound

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in PBS to the desired concentration.

  • Prepare stock solutions of the peptidomimetic inhibitor at various concentrations.

  • In a 96-well plate, mix the Aβ(1-42) solution with either PBS (control) or the inhibitor solution at different concentrations.

  • Add ThT to each well to a final concentration of 10 µM.

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.

  • Plot fluorescence intensity versus time to obtain aggregation curves. The inhibitory effect is determined by the reduction in the final fluorescence intensity and the lag time of aggregation.

Quantitative Data

While specific quantitative data for peptidomimetics derived directly from this compound are not extensively available in the public domain, the following table presents representative data for N-methylated peptides that inhibit Aβ aggregation, demonstrating the potential efficacy of this class of compounds.

Peptide InhibitorTargetAssayIC₅₀Reference
N-methylated KLVFF analogueAβ(1-42) aggregationThT Assay~10 µM
Ac-I-NMe-V-I-NMe-G-NH₂Aβ(1-40) aggregationElectron MicroscopyEffective at 1:1 ratio

Note: The IC₅₀ values can vary depending on the specific peptide sequence, the position and number of N-methylated residues, and the experimental conditions. The data presented here are for illustrative purposes to highlight the potential of N-methylation in designing potent inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptidomimetics with enhanced therapeutic properties. Its incorporation can significantly improve metabolic stability, conformational properties, and biological activity. The provided protocols offer a starting point for the synthesis and evaluation of novel peptidomimetics, particularly for targeting challenging diseases like Alzheimer's. Further research and development in this area are crucial for translating the potential of these modified peptides into effective clinical therapies.

References

Application Notes and Protocols for the Coupling of Z-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental procedure of coupling N-benzyloxycarbonyl-N-methyl-L-alanine (Z-N-Me-Ala-OH), a sterically hindered N-methylated amino acid. The incorporation of such residues into peptide chains is a valuable strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability and cell permeability.[1][2] However, the steric hindrance presented by the N-methyl group poses significant challenges to standard peptide coupling protocols, often resulting in low yields and incomplete reactions.[1][2][3]

This document outlines optimized protocols using potent coupling reagents, strategies for monitoring reaction completion, and quantitative data to guide reagent selection.

Challenges in Coupling N-Methylated Amino Acids

The primary obstacle in the acylation of N-methylated amino acids is the steric hindrance imposed by the N-methyl group, which significantly slows down the reaction kinetics compared to their non-methylated counterparts. This reduced nucleophilicity of the secondary amine necessitates the use of highly reactive coupling reagents and optimized reaction conditions to achieve efficient peptide bond formation. Standard coupling reagents like HBTU and HCTU are often found to be less effective for these sterically demanding couplings.

Recommended Coupling Reagents and Conditions

To overcome the challenges associated with coupling this compound, the use of more potent coupling reagents is highly recommended. Phosphonium- and aminium-based reagents, particularly those derived from HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure, have demonstrated superior performance.

Table 1: Comparison of Recommended Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentReagent TypeRecommended BaseKey Advantages
HATU Aminium SaltDIPEA, DIEAHigh coupling efficiency, rapid activation, and suppression of racemization.
PyAOP Phosphonium SaltDIPEA, DIEAParticularly effective for coupling N-methyl amino acids.
PyBOP Phosphonium SaltDIPEA, DIEAStrong activating agent, often used with HOAt to minimize racemization.
PyBroP Phosphonium SaltDIPEA, DIEAA more reactive coupling reagent suitable for hindered couplings.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS), a common methodology for peptide assembly.

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is a robust method for coupling this compound onto a resin-bound amine.

Materials:

  • This compound (4 equivalents)

  • HATU (3.9 - 4 equivalents)

  • Diisopropylethylamine (DIPEA or DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Peptide resin with a free N-terminal amine

  • Bromophenol blue solution (0.1% w/v in DMF) for monitoring

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection (if applicable): If the resin-bound peptide is Fmoc-protected, perform deprotection using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times), followed by DMF (5 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Agitate the reaction vessel for 1-4 hours at room temperature. Extended coupling times are often necessary for N-methylated residues.

  • Monitoring the Coupling:

    • Withdraw a small sample of the resin beads and wash them with DMF and then methanol.

    • Add 1-2 drops of the bromophenol blue solution to the washed beads.

    • Observe the color: Yellow indicates a complete coupling, while blue or green signifies an incomplete reaction.

    • If the coupling is incomplete, a second coupling can be performed by repeating steps 4 and 5.

  • Post-Coupling Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).

G cluster_prep Resin Preparation cluster_coupling Coupling Cycle Resin Peptide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (if applicable) Swell->Deprotect Wash1 Wash with DMF/DCM Deprotect->Wash1 Preactivate Pre-activate this compound with HATU/DIPEA Wash1->Preactivate Couple Add to Resin (1-4 hours) Preactivate->Couple Monitor Monitor with Bromophenol Blue Test Couple->Monitor Monitor->Couple Incomplete Wash2 Wash with DMF/DCM Monitor->Wash2 next_step Next Amino Acid Cycle or Final Deprotection Wash2->next_step Complete

Figure 1: Experimental workflow for the solid-phase coupling of this compound.
Protocol 2: PyBroP-Mediated Coupling of this compound

This protocol offers an alternative using a phosphonium-based reagent, which can be effective for particularly difficult couplings.

Materials:

  • This compound (2 equivalents)

  • PyBroP (2 equivalents)

  • Diisopropylethylamine (DIPEA or DIEA) (6 equivalents)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Peptide resin with a free N-terminal amine

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Reagent Addition: Suspend the resin in DCM or DMF. Add the solution of this compound (2 eq.) to the resin suspension. Subsequently, add PyBroP (2 eq.) to the mixture.

  • Cooling: Cool the reaction vessel to 0°C in an ice bath.

  • Coupling Reaction: Add DIPEA (6 eq.) and mix the suspension at 0°C for 1 minute. Allow the reaction to proceed for 1 hour at room temperature.

  • Monitoring: Monitor the reaction completion using the bromophenol blue test as described in Protocol 1.

  • Post-Coupling Wash: Filter the resin and wash thoroughly with DCM.

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Z_AA This compound Carboxylic Acid Active_Ester Activated Ester Highly Reactive Intermediate Z_AA->Active_Ester Coupling_Reagent HATU Activating Agent Coupling_Reagent->Active_Ester Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond Resin_Amine Resin-Bound Amine Nucleophile Resin_Amine->Peptide_Bond Base DIPEA (Base) Base->Active_Ester

Figure 2: Simplified signaling pathway of HATU-mediated peptide bond formation.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the bromophenol blue test remains positive (blue/green), a double or even triple coupling may be necessary to drive the reaction to completion.

  • Microwave Assistance: For extremely difficult couplings, microwave-assisted solid-phase synthesis can be employed to enhance reaction rates and yields.

  • Side Reactions: To minimize potential side reactions like racemization, it is crucial to keep the pre-activation time for HATU/DIPEA to a minimum.

  • Choice of Resin: The use of 2-chlorotrityl chloride resin can help to minimize diketopiperazine formation, a common side reaction in the Fmoc-SPPS of N-alkylated peptides.

By employing these optimized protocols and considering the unique challenges of N-methylated amino acids, researchers can successfully incorporate this compound into peptide sequences, enabling the development of novel therapeutics with improved pharmacological profiles.

References

Applications of N-Methylated Peptides in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by poor pharmacokinetic properties, such as low metabolic stability and poor cell permeability.[1][2][3] N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, is a powerful strategy to overcome these limitations.[2] This modification can significantly enhance the therapeutic potential of peptides by improving their stability, bioavailability, and binding affinity. These application notes provide a comprehensive overview of the utility of N-methylated peptides in drug discovery, including detailed protocols for their synthesis and evaluation.

Advantages of N-Methylated Peptides

N-methylation confers several advantageous properties to peptides, making them more suitable as drug candidates:

  • Enhanced Proteolytic Stability: One of the most significant benefits of N-methylation is the increased resistance to enzymatic degradation. The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding interactions necessary for enzyme recognition and cleavage. This leads to a longer in vivo half-life.

  • Improved Membrane Permeability and Oral Bioavailability: N-methylation can enhance a peptide's ability to cross cell membranes. By removing the amide proton, the capacity for hydrogen bonding is reduced, which in turn lowers the energy penalty for transitioning from an aqueous environment to the lipid bilayer of the cell membrane. The addition of a methyl group also increases the lipophilicity of the peptide. This has led to the development of orally bioavailable peptide drugs.

  • Conformational Control and Receptor Affinity: N-methylation restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity. However, the effect on binding affinity is context-dependent and can also lead to a decrease if the induced conformation is not optimal for receptor binding.

  • Modulation of Physicochemical Properties: The introduction of N-methyl groups can fine-tune the physicochemical properties of peptides, including their solubility and aggregation tendencies.

Quantitative Data on the Effects of N-Methylation

The impact of N-methylation on peptide properties is often dramatic and can be quantified. The following tables summarize representative data from various studies.

Table 1: Enhancement of Proteolytic Stability

PeptideModificationHalf-life in Human Serum (t½)Fold Increase
Peptide AUnmodified15 minutes-
Peptide AN-methylated at P1120 minutes8
Peptide BUnmodified35 minutes-
Peptide BN-methylated at P2> 240 minutes> 6.8
E. faecalis fsr quorum sensing modulating peptidesUnmodified--
E. faecalis fsr quorum sensing modulating peptidesN-methylated> 6-fold increase> 6
G-protein-binding core-motif peptideUnmodified--
G-protein-binding core-motif peptideN-methylated at P2, P1, P1', or P2'72 to > 1000-fold increase72 - >1000

Data are illustrative and depend on the specific peptide sequence and position of N-methylation.

Table 2: Improvement of Cell Permeability and Oral Bioavailability

Peptide/PeptidomimeticModificationCaco-2 Permeability (Papp, cm/s)Oral Bioavailability (%)
Cyclic hexapeptide library (most members)Multiple N-methylation< 1 x 10⁻⁶-
Cyclic hexapeptide library (10 analogues)Multiple N-methylation> 1 x 10⁻⁵-
Cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-) analogTriple-N-methylation on D-Trp⁸, Lys⁹, and Phe¹¹4 x 10⁻⁶-
Cyclic hexapeptide (MW = 755)Three N-methyl groups-28% in rat
Veber-Hirschmann peptide analogTri-N-methylated-10%

Papp values below 1 x 10⁻⁶ cm/s are considered low, while values above 1 x 10⁻⁵ cm/s are considered high.

Table 3: Impact of N-Methylation on Receptor Binding Affinity

PeptideModificationTargetChange in Affinity (KD)
HIV-1 FSS RNA-binding peptideN-methylatedHIV-1 FSS RNALow nanomolar affinity
G-protein-binding peptideN-methyl scanGαi1*GDPSome variants showed improved affinity
Myosin alkali light chain A1Nα-trimethylatedActinIncreased binding affinity

The effect of N-methylation on receptor affinity is highly dependent on the specific peptide and the position of the modification.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a general method for the synthesis of N-methylated peptides on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected N-methyl amino acids

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of HBTU/HATU in DMF.

    • Add 6 equivalents of DIPEA to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1.5-3 hours.

    • Wash the resin with DMF and DCM.

  • Coupling of N-Methylated Amino Acids:

    • Coupling of subsequent amino acids to an N-methylated residue is often more challenging due to the increased steric hindrance and lower nucleophilicity of the secondary amine.

    • Use a more powerful coupling agent like HATU.

    • Microwave-assisted coupling can be employed to enhance the reaction efficiency.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • On-Resin N-Methylation (Alternative Method):

    • After coupling a standard amino acid, the N-methylation can be performed directly on the resin-bound peptide.

    • A common method involves treatment with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) for protection, followed by methylation using a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base, and subsequent deprotection of the nosyl group.

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.

Protocol 2: Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or serum.

Materials:

  • N-methylated peptide and its unmodified counterpart

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Reaction buffer (e.g., PBS, Tris-HCl)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system for analysis

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the N-methylated and unmodified peptides in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution or human serum.

    • The final concentration of the peptide and enzyme/serum should be optimized based on the specific assay.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot. This will precipitate the proteins and stop the degradation.

  • Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.

  • HPLC Analysis: Analyze the amount of remaining peptide in the supernatant by reverse-phase HPLC.

  • Data Analysis:

    • Generate a standard curve for the peptide to quantify its concentration.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of the peptide under the assay conditions.

    • Compare the half-life of the N-methylated peptide to its unmodified control to determine the fold increase in stability.

Protocol 3: Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • N-methylated peptide

  • Analytical method for peptide quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the N-methylated peptide solution (in transport buffer) to the apical (donor) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of peptide appearance in the receiver compartment.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration of the peptide in the donor compartment.

    • Compare the Papp value to known standards for low and high permeability.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Peptide Evaluation start Start: Resin Preparation spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc Deprotection - Amino Acid Coupling start->spps n_meth Incorporate N-Methylated Amino Acid (or On-Resin N-Methylation) spps->n_meth n_meth->spps Repeat for next residue cleavage Cleavage from Resin & Side-Chain Deprotection n_meth->cleavage End of sequence purification Purification (HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization stability Proteolytic Stability Assay characterization->stability permeability Cell Permeability Assay (e.g., Caco-2) characterization->permeability binding Receptor Binding Assay characterization->binding activity In Vitro/In Vivo Activity binding->activity

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

signaling_pathway_concept extracellular Extracellular Space cell_membrane intracellular Intracellular Space peptide N-Methylated Peptide (Enhanced Stability & Permeability) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binding intracellular_target Intracellular Target (e.g., Enzyme, Protein-Protein Interaction) peptide->intracellular_target Direct Interaction (Improved cell entry) signaling_cascade Signaling Cascade receptor->signaling_cascade Activation intracellular_target->signaling_cascade cellular_response Cellular Response signaling_cascade->cellular_response

Caption: Conceptual mechanism of action for N-methylated peptides.

Conclusion

N-methylation is a versatile and impactful strategy in peptide drug discovery. By enhancing proteolytic stability, improving cell permeability, and providing conformational control, this modification can transform a promising peptide lead into a viable drug candidate. The protocols and data presented here offer a foundational guide for researchers looking to leverage the power of N-methylation in their drug development efforts. A systematic approach to the design, synthesis, and evaluation of N-methylated peptides is crucial for unlocking their full therapeutic potential.

References

Application Note: Activation of Z-N-Me-Ala-OH Carboxyl Group for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methylated amino acids, such as Z-N-Me-Ala-OH (N-benzyloxycarbonyl-N-methyl-L-alanine), are crucial building blocks in medicinal chemistry for the synthesis of peptides with enhanced pharmacological properties, including increased metabolic stability, membrane permeability, and oral bioavailability.[1] However, the steric hindrance imposed by the N-methyl group presents a significant challenge during peptide bond formation, leading to slower reaction kinetics and potential side reactions like racemization and diketopiperazine formation.[1][2][3] This application note provides detailed protocols for the activation of the carboxyl group of this compound, a critical step for its successful incorporation into peptide chains. We will explore various coupling reagents and strategies to achieve high yields and purity while minimizing undesirable side reactions.

Challenges in Coupling N-Methylated Amino Acids

The primary obstacle in coupling N-methylated amino acids is the increased steric bulk around the nitrogen atom, which impedes the approach of the activated acylating species. This is particularly challenging when coupling an N-methylated amino acid to another N-methylated residue. Consequently, the choice of a highly reactive coupling reagent is essential to overcome the low reactivity of the N-methylated amine.

Common side reactions that can occur during the coupling of N-methylated amino acids include:

  • Racemization: Activation of the carboxyl group can lead to the loss of stereochemical integrity at the alpha-carbon. The extent of racemization is dependent on the coupling reagent and conditions.

  • Diketopiperazine Formation: This side reaction is more prevalent at the dipeptide stage, especially in solid-phase peptide synthesis (SPPS).

  • Incomplete Reactions: Due to the slow reaction kinetics, couplings may not go to completion, resulting in deletion sequences in the final peptide.

Recommended Coupling Reagents and Protocols

Several classes of coupling reagents have proven effective for the activation and coupling of N-methylated amino acids. The choice of reagent will depend on the specific requirements of the synthesis (solution-phase vs. solid-phase) and the nature of the coupling partners.

Phosphonium and Aminium/Uronium Salts

Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for sterically hindered couplings. HATU, in particular, is known for its high reactivity and ability to suppress racemization.

Halogenated Phosphonium Reagents

PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent, especially useful for demanding coupling reactions involving N-methylated amino acids.

Carbodiimides with Additives

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are commonly used for amide bond formation. However, their use for N-methylated amino acids often requires the addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to minimize racemization. The combination of DIC/HOBt is a widely used protocol. Recent studies have also shown that the addition of CuCl₂ can help in eliminating racemization when coupling peptides with a C-terminal N-methyl amino acid.

Experimental Protocols

The following are generalized protocols for the solution-phase activation of the this compound carboxyl group. These protocols can be adapted for specific applications.

Protocol 1: Activation using HATU

This protocol is recommended for achieving high coupling efficiency with minimal racemization.

Materials:

  • This compound

  • HATU

  • Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Amino acid or peptide ester (amine component)

  • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.

  • Add HATU (1.0 eq.) to the solution and stir for 2-3 minutes.

  • Add DIEA (2.0 eq.) to the reaction mixture. The solution may change color, indicating activation.

  • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • In a separate flask, dissolve the amino acid or peptide ester (amine component, 1.0 - 1.2 eq.) in anhydrous DMF or DCM.

  • Slowly add the activated this compound solution to the amine component solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Activation using PyBroP

PyBroP is a highly effective reagent for sterically demanding couplings.

Materials:

  • This compound

  • PyBroP

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Amino acid or peptide ester (amine component)

  • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the amine component (1.0 - 1.2 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add PyBroP (1.0 eq.) to the mixture.

  • Slowly add DIEA (3.0 eq.) to the reaction mixture.

  • Stir the reaction at 0°C for 10 minutes and then allow it to warm to room temperature.

  • Continue stirring for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Data Presentation

The following table summarizes the general performance of common coupling reagents for the activation of N-methylated amino acids. The yields and racemization levels are indicative and can vary depending on the specific reaction conditions and substrates.

Coupling Reagent/MethodRelative ReactivityTypical YieldsRacemization PotentialNotes
HATU/DIEA Very HighHigh to ExcellentLowHighly effective for sterically hindered couplings.
HBTU/DIEA HighGood to HighLow to ModerateLess effective than HATU for N-methyl amino acid coupling.
PyBOP/DIEA HighGood to HighLow to ModerateA reliable phosphonium salt-based reagent.
PyAOP/DIEA Very HighHigh to ExcellentLowEspecially effective in coupling N-protected N-methyl amino acids.
PyBroP/DIEA Very HighHigh to ExcellentLow to ModerateA more reactive phosphonium reagent.
DIC/HOBt ModerateModerate to HighModerateA classic carbodiimide method; HOBt helps suppress racemization.
DIC/HOAt HighHighLowHOAt is more effective than HOBt in suppressing racemization.
DIC/Oxyma HighHighLowOxyma is a safer alternative to HOBt and HOAt.
Amino Acid Chlorides Very HighHigh to ExcellentVery LowCan be generated in situ; offers racemization-free incorporation.

Mandatory Visualizations

Experimental Workflow for Carboxyl Group Activation

The following diagram illustrates the general workflow for the activation of the this compound carboxyl group and subsequent coupling.

G cluster_start Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Start Dissolve this compound in Anhydrous Solvent Add_Reagent Add Coupling Reagent (e.g., HATU, PyBroP) Start->Add_Reagent Amine Prepare Amine Component Solution Combine Combine Activated Acid and Amine Component Amine->Combine Add_Base Add Base (e.g., DIEA) Add_Reagent->Add_Base Pre-activation Pre-activation (if applicable) Add_Base->Pre-activation Pre-activation->Combine React Stir at RT (Monitor Progress) Combine->React Quench Quench Reaction React->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify End Pure Coupled Product Purify->End

Caption: General workflow for the activation and coupling of this compound.

Signaling Pathway of Carboxyl Group Activation

The following diagram illustrates the simplified chemical logic of the carboxyl group activation process.

G Carboxylic_Acid This compound (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIEA) Base->Activated_Intermediate Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Intermediate->Peptide_Bond Nucleophilic Attack Amine Amine Component (R'-NH2) Amine->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

Caption: Simplified pathway of carboxyl group activation for peptide bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Coupling N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of peptides containing N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids so challenging?

A1: The primary difficulty in coupling N-methylated amino acids stems from steric hindrance.[1][2] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1][3] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1] The reduced nucleophilicity of the N-methylated amine necessitates the use of more potent coupling reagents, and may require longer reaction times or elevated temperatures to ensure complete incorporation.

Q2: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What should I use instead?

A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids. It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents. Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.

Q3: I'm observing deletion sequences in my final peptide product. How can I prevent this?

A3: Deletion sequences are a direct consequence of incomplete coupling reactions. To minimize the occurrence of deletion sequences, consider the following strategies:

  • Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can significantly improve coupling efficiency.

  • Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion, which is especially beneficial for highly hindered residues like N(Me)-Val and N(Me)-Ile.

  • Monitor coupling completion: The standard ninhydrin test is not effective for secondary amines like N-methylated amino acids. Instead, use a bromophenol blue test to accurately monitor the reaction's progress.

Q4: What are the common side reactions during the synthesis of N-methylated peptides, and how can they be minimized?

A4: Besides deletion sequences, several other side reactions can occur:

  • Diketopiperazine (DKP) formation: This is a common side reaction in Fmoc-SPPS, particularly with N-alkylated peptides. Using a 2-chlorotrityl chloride resin can help to reduce DKP formation.

  • Racemization: The activation of the carboxylic acid can sometimes lead to a loss of stereochemical integrity. Employing a stepwise coupling strategy and using additives like HOAt can help to suppress racemization.

  • Fragmentation: During the final cleavage from the resin with trifluoroacetic acid (TFA), peptides with consecutive N-methylated residues can be susceptible to fragmentation. Optimizing the cleavage time is crucial to minimize this side reaction.

Q5: My HPLC analysis of the purified N-methylated peptide shows multiple peaks. What could be the cause?

A5: N-methyl-rich peptides often exhibit multiple peaks on HPLC profiles. This is typically due to the slow interconversion between different conformers, specifically the cis and trans isomers of the amide bond involving the N-methylated amino acid.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the coupling of N-methylated amino acids.

Problem: Low Coupling Efficiency / Incomplete Reaction

Potential Cause Recommended Solution Citation
Ineffective coupling reagentSwitch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.
Steric hindrancePerform double or triple couplings to drive the reaction to completion.
Incomplete reaction monitoringUse the bromophenol blue test to accurately monitor coupling completion as the ninhydrin test is not suitable for N-methylated amines.
Suboptimal activationFor HATU/DIPEA activation, keep preactivation times to a minimum to reduce the risk of racemization.

Problem: Presence of Side Products

Side Product Potential Cause Recommended Solution Citation
Deletion sequencesIncomplete coupling reactions.Use more efficient coupling reagents and/or perform multiple couplings.
Diketopiperazines (DKPs)Common in Fmoc-SPPS of N-alkylated peptides.Utilize 2-chlorotrityl chloride resin to minimize DKP formation.
RacemizationActivation of the carboxylic acid.Employ a stepwise coupling strategy and include additives like HOAt.
FragmentationAcidic cleavage (TFA) of sequences with consecutive N-methylated residues.Optimize the cleavage time.

Quantitative Data on Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing N-methylated amino acids. The following table provides a qualitative comparison of commonly used reagents for these challenging couplings. Quantitative yields are highly dependent on the specific amino acid sequence.

Coupling ReagentPotency for N-Methylated CouplingsNotesCitation
HBTU, HCTULess EffectiveOften result in low yields and incomplete couplings.
HATU Highly Effective A recommended reagent for difficult couplings.
PyAOP Highly Effective A phosphonium-based reagent, very effective for sterically hindered couplings.
PyBOP/HOAt Highly Effective The addition of HOAt enhances the coupling efficiency.
BOP-ClEffectiveCan be useful for couplings of N-methylated amino acids.
PyBroPEffectiveA bromophosphonium reagent used for challenging couplings.

Experimental Protocols

1. General Solid-Phase Peptide Synthesis (SPPS) Protocol for N-Methylated Amino Acid Incorporation

This protocol outlines the key steps for incorporating an N-methylated amino acid into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation of the N-Methylated Amino Acid: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 4 equivalents of a potent coupling reagent (e.g., HATU) in DMF or NMP. Add 8 equivalents of a base such as diisopropylethylamine (DIPEA).

  • Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for an extended period (e.g., 1-4 hours) compared to standard couplings. For particularly difficult couplings, this time can be extended, or the coupling step can be repeated.

  • Monitoring Coupling Completion: Use the bromophenol blue test to check for the presence of unreacted secondary amines.

  • Washing: After a complete coupling, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

2. Bromophenol Blue Test Protocol

This test is used to monitor the completion of the coupling reaction to a secondary amine.

  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.

  • Procedure:

    • Remove a small sample of resin beads from the reaction vessel.

    • Wash the beads thoroughly with methanol.

    • Add a few drops of the bromophenol blue test solution to the resin sample.

    • Observe the color of the beads and the solution.

      • Yellow: Indicates a complete coupling (no free amine).

      • Blue or Green: Indicates an incomplete coupling (free amine is present).

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_action Corrective Actions cluster_outcome Outcome Start Low Yield or Deletion Sequence Observed CheckReagent Is a potent coupling reagent being used? (e.g., HATU, PyAOP) Start->CheckReagent CheckMonitoring Is coupling completion monitored with Bromophenol Blue? CheckReagent->CheckMonitoring Yes SwitchReagent Switch to a more potent coupling reagent CheckReagent->SwitchReagent No DoubleCouple Perform double or triple coupling CheckMonitoring->DoubleCouple Yes ImplementTest Implement Bromophenol Blue test CheckMonitoring->ImplementTest No SwitchReagent->CheckMonitoring Success Successful Coupling DoubleCouple->Success ImplementTest->DoubleCouple

Caption: Troubleshooting workflow for challenging N-methylated amino acid couplings.

Side_Reaction_Mitigation SideReactions Common Side Reactions Diketopiperazine (DKP) Formation Racemization Fragmentation MitigationStrategies Mitigation Strategies Use 2-chlorotrityl chloride resin Use additives like HOAt Optimize TFA cleavage time SideReactions:f1->MitigationStrategies:f1 Mitigated by SideReactions:f2->MitigationStrategies:f2 Mitigated by SideReactions:f3->MitigationStrategies:f3 Mitigated by

Caption: Mitigation strategies for common side reactions in N-methylated peptide synthesis.

References

preventing racemization of Z-N-Me-Ala-OH during coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Topic: Preventing Racemization of Z-N-Me-Ala-OH During Coupling

The N-methylation of amino acids can significantly enhance the pharmacokinetic properties of peptides, but it also introduces a significant challenge: an increased risk of racemization during peptide coupling. This guide provides detailed information on how to minimize or prevent the racemization of this compound during the critical coupling step.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound during coupling?

A1: Unlike non-methylated amino acids that racemize via an oxazolone intermediate, N-methylated amino acids like this compound are believed to racemize through the formation of an oxazolium-5-oxide intermediate.[1][2] The formation of this planar, mesoionic structure allows for the loss of stereochemistry at the α-carbon.

Q2: Which factors are known to promote the racemization of N-methylated amino acids?

A2: Several factors can increase the extent of racemization during the coupling of N-methylated amino acids:

  • Presence of tertiary amine salts: Salts such as triethylamine hydrochloride can significantly increase racemization.[1][2][3]

  • Polar solvents: The use of polar solvents can promote the formation of the oxazolium-5-oxide intermediate, leading to higher levels of racemization.

  • Elevated temperatures: Higher reaction temperatures generally increase the rate of racemization. It is often advisable to perform couplings at 0 °C or room temperature.

  • Certain coupling reagents: The choice of coupling reagent and activation method plays a crucial role. For instance, mixed anhydride methods have been shown to lead to extensive racemization.

Q3: What are the most effective strategies to prevent the racemization of this compound?

A3: To minimize racemization, a combination of strategies should be employed:

  • Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Uronium/aminium and phosphonium salt-based reagents are generally preferred. Reagents like HATU, HCTU, PyAOP, and COMU have demonstrated effectiveness in minimizing epimerization.

  • Use of Additives: Incorporating additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a highly effective method to suppress racemization when using carbodiimide coupling reagents like DIC.

  • Pre-activation vs. In Situ Activation: For some coupling reagents, minimizing the pre-activation time of the carboxylic acid can reduce the opportunity for racemization.

  • Control of Stoichiometry and Base: Use the appropriate stoichiometry of reagents and a weaker base, such as N-methylmorpholine (NMM) or collidine, in place of stronger bases where possible.

  • Solvent Selection: Opt for less polar solvents when the reaction conditions permit.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) during the activation and coupling steps.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of diastereomeric impurity detected after coupling this compound. Racemization of the this compound residue during activation and coupling.1. Switch to a low-racemization coupling reagent: Consider using HATU, HCTU, or PyAOP. 2. Incorporate an additive: If using a carbodiimide like DIC, add an equivalent of HOBt, HOAt, or OxymaPure. 3. Lower the reaction temperature: Perform the coupling at 0 °C. 4. Change the base: If using a strong base, switch to a weaker one like N-methylmorpholine (NMM).
Low coupling yield when using less polar solvents to minimize racemization. Poor solubility of reactants or intermediates in non-polar solvents.1. Optimize the solvent mixture: Try a mixture of solvents to balance solubility and suppression of racemization. 2. Use a more powerful, low-racemization coupling reagent: Reagents like COMU are highly efficient and have a good safety profile.
Racemization is still observed even with recommended coupling reagents. The presence of tertiary amine salts from previous steps or formed in situ.Ensure the absence of salts like triethylamine hydrochloride. If the amine component is a hydrochloride salt, use a base like NMM to neutralize it in situ, but be mindful of the base's potential to promote racemization.

Quantitative Data on Racemization

The following table summarizes the extent of racemization observed for an N-methylated amino acid derivative (Z-Ala-MeLeu) when coupled with Gly-OBzl under various conditions. While not specific to this compound, these results provide valuable insights into the relative performance of different coupling methods.

Coupling MethodAdditiveBaseSolvent% Racemization (D-Ala-L-MeLeu)Reference
Mixed Anhydride (isobutyl chloroformate)-NMMTHF2.8 - 39% (in the presence of salts)
DCCI--CH2Cl21.1
DCCIHONSu-CH2Cl20.0
EEDQ--CH2Cl20.2
HONSu ester--Dioxane0.0

Data adapted from studies on the Z-Ala-MeLeu model peptide, which is structurally similar to this compound containing peptides.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/HOAt

This protocol is designed to minimize racemization by using a carbodiimide activator in conjunction with a racemization-suppressing additive.

  • Dissolution: Dissolve this compound (1.0 eq) and the amine component (1.0 eq) in an appropriate solvent (e.g., DMF or CH2Cl2).

  • Additive Addition: Add 1-hydroxy-7-azabenzotriazole (HOAt) (1.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled and stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the precipitated diisopropylurea. The filtrate can then be processed through standard aqueous washes and purification by flash chromatography.

Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU

This protocol utilizes a highly efficient uronium-based coupling reagent known for its ability to suppress racemization.

  • Dissolution: Dissolve this compound (1.0 eq) and the amine component (1.0 eq) in DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Coupling Reagent Addition: Add HATU (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Proceed with standard aqueous work-up and purification procedures.

Visualizations

Racemization_Mechanism cluster_0 Standard Peptide Coupling (Non-methylated) cluster_1 N-Methylated Peptide Coupling Z_Ala_OH Z-Ala-OH Oxazolone Oxazolone (Planar Intermediate) Z_Ala_OH->Oxazolone Activation Racemized_Product Racemized Peptide Oxazolone->Racemized_Product Nucleophilic Attack Z_N_Me_Ala_OH This compound Oxazolium Oxazolium-5-oxide (Planar Intermediate) Z_N_Me_Ala_OH->Oxazolium Activation Racemized_N_Me_Product Racemized N-Me Peptide Oxazolium->Racemized_N_Me_Product Nucleophilic Attack

Caption: Racemization mechanisms for standard vs. N-methylated amino acids.

Experimental_Workflow cluster_workflow Low-Racemization Coupling Workflow start Start dissolve 1. Dissolve this compound and Amine Component start->dissolve cool 2. Cool to 0°C dissolve->cool add_reagents 3. Add Coupling Reagent (e.g., HATU or DIC/HOAt) cool->add_reagents react 4. Stir and Monitor (TLC or LC-MS) add_reagents->react workup 5. Aqueous Work-up react->workup purify 6. Purify Product (Chromatography) workup->purify end End purify->end

References

Technical Support Center: Optimizing Z-N-Me-Ala-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the optimization of Z-N-Me-Ala-OH deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful and efficient removal of the benzyloxycarbonyl (Z or Cbz) protecting group from N-methyl-L-alanine.

Frequently Asked Questions (FAQs)

Q1: My this compound deprotection via catalytic hydrogenation is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete hydrogenation of this compound is a common issue. Several factors could be contributing to this:

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. It is crucial to use a fresh, high-quality catalyst. Catalyst poisoning by sulfur-containing compounds or other impurities can also inhibit the reaction.

  • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. While typically 5-10 mol% of palladium is used, for sterically hindered substrates like N-methylated amino acids, a higher loading (up to 20 mol%) might be necessary.

  • Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi) can significantly enhance the reaction rate.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Methanol or ethanol are commonly used and generally effective. Sometimes, the addition of a small amount of acetic acid can help to speed up the reaction, but caution is advised due to the potential for racemization with N-methylated amino acids.

  • Reaction Temperature: Increasing the temperature (e.g., to 40-50 °C) can improve the reaction rate, but this should be done cautiously to avoid potential side reactions.

Q2: I am observing significant racemization of my N-Me-Ala-OH product. How can I prevent this?

A2: N-methylated amino acids are particularly prone to racemization, especially under harsh deprotection conditions. Here are key strategies to maintain the stereochemical integrity of your product:

  • Avoid Strong Acids: Deprotection methods using strong acids, such as hydrogen bromide (HBr) in acetic acid, are known to cause significant racemization with N-methylated amino acids.[1] It is highly recommended to avoid these conditions.

  • Use Mild Deprotection Methods:

    • Catalytic Hydrogenation: This is generally the preferred method as it is less likely to cause racemization. Ensure the reaction is run under neutral conditions.

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C is a mild and effective alternative to using hydrogen gas.

    • Lewis Acid-Mediated Deprotection: A recently developed mild method using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to be effective for Cbz deprotection without causing racemization.[2][3][4]

  • Control Temperature: Avoid excessive heat during the reaction and work-up procedures, as elevated temperatures can increase the rate of racemization.

Q3: What are the common side products I should be aware of during this compound deprotection?

A3: Besides the epimer (D-N-Me-Ala-OH) from racemization, other side products can form depending on the deprotection method:

  • Toluene: This is a standard byproduct of Cbz deprotection via hydrogenolysis.

  • Benzyl Alcohol: Incomplete hydrogenolysis can sometimes lead to the formation of benzyl alcohol.

  • Ring-Hydrogenated Byproducts: Under forcing hydrogenation conditions, the aromatic ring of the Cbz group or other aromatic residues in the molecule can be reduced.

  • N-formylation: If formic acid is used as the hydrogen source in transfer hydrogenation, N-formylation of the deprotected amine can occur as a side reaction.

Q4: I am having difficulty purifying the final N-Me-Ala-OH product. What are the best practices for purification?

A4: N-methyl-L-alanine is a polar, zwitterionic molecule, which can make its purification challenging. Here are some recommended approaches:

  • Filtration: After catalytic hydrogenation, the palladium catalyst must be carefully removed by filtration through a pad of Celite®.

  • Crystallization: N-methyl-L-alanine is soluble in water and methanol but has low solubility in less polar organic solvents like ether and chloroform.[5] Crystallization from a water/alcohol mixture (e.g., water/methanol or water/ethanol) is often an effective purification method.

  • Ion-Exchange Chromatography: For highly pure material, particularly to remove any unreacted starting material or inorganic salts, ion-exchange chromatography is a very effective technique.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Deactivated or poisoned catalyst.2. Insufficient catalyst loading.3. Low hydrogen pressure.4. Inappropriate solvent.1. Use fresh, high-quality Pd/C catalyst.2. Increase catalyst loading (e.g., 10-20 mol% Pd).3. Increase hydrogen pressure (e.g., 50 psi).4. Use methanol or ethanol. Consider adding a small amount of acetic acid cautiously.
Significant Racemization 1. Use of strong acidic conditions (e.g., HBr/AcOH).2. High reaction temperature.1. Switch to milder methods: catalytic hydrogenation, transfer hydrogenation, or AlCl₃/HFIP.2. Maintain a lower reaction temperature (e.g., room temperature).
Formation of Side Products 1. Over-reduction of aromatic rings.2. N-formylation in transfer hydrogenation.1. Monitor the reaction closely and avoid prolonged reaction times or harsh conditions.2. If N-formylation is an issue, consider alternative hydrogen donors like cyclohexene or hydrazine.
Difficulty in Purification 1. High polarity and solubility of the product in aqueous solutions.2. Contamination with catalyst or salts.1. Use crystallization from water/alcohol mixtures.2. For high purity, employ ion-exchange chromatography.3. Ensure complete removal of the catalyst by filtering through Celite®.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂

This is the most common and generally recommended method for Z-group deprotection.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure up to 50 psi) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude N-Me-Ala-OH.

  • Purify the product by crystallization from a water/methanol mixture.

Quantitative Data Comparison for Deprotection Methods

Method Reagents & Conditions Typical Reaction Time Typical Yield Racemization Risk Key Considerations
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm - 50 psi), MeOH, RT2 - 24 h>90%LowRequires specialized hydrogenation equipment. Catalyst can be pyrophoric.
Transfer Hydrogenation 10% Pd/C, Ammonium Formate, MeOH, RT to 40°C1 - 6 h>90%LowDoes not require H₂ gas. Excess ammonium formate needs to be removed during workup.
Mild Acidic Deprotection AlCl₃ (3 equiv), HFIP, RT2 - 16 h~95%Very LowAvoids the use of hydrogen and palladium catalysts. HFIP is a specialty solvent.
Strong Acidic Deprotection HBr in Acetic Acid< 1 hVariableHighNot recommended for N-methylated amino acids due to high risk of racemization.
Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method is a convenient alternative to using hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate).

  • Add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (10-20 mol% Pd) to the mixture.

  • Stir the reaction mixture at room temperature or warm gently to 40°C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product will contain residual ammonium formate. This can be removed by dissolving the residue in a minimum amount of water and purifying by ion-exchange chromatography or by co-evaporation with toluene.

  • Further purify the product by crystallization.

Protocol 3: Mild Acidic Deprotection using AlCl₃/HFIP

This protocol is advantageous when catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible functional groups).

Materials:

  • This compound

  • Aluminum Chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1 equivalent) in HFIP (approx. 4 mL per mmol of substrate).

  • Add aluminum chloride (3 equivalents) to the solution at room temperature. The mixture will be a suspension.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizing the Deprotection Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making, the following diagrams are provided.

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Method cluster_workup Workup & Purification cluster_product Final Product This compound This compound Method_Choice Choose Deprotection Method This compound->Method_Choice Hydrogenolysis Catalytic Hydrogenation (Pd/C, H2) Method_Choice->Hydrogenolysis Standard Transfer_Hydrogenolysis Transfer Hydrogenation (Pd/C, HCOONH4) Method_Choice->Transfer_Hydrogenolysis No H2 gas Acidic_Cleavage Mild Acidic Cleavage (AlCl3, HFIP) Method_Choice->Acidic_Cleavage Sensitive Substrate Filtration Filter Catalyst (Celite) Hydrogenolysis->Filtration Transfer_Hydrogenolysis->Filtration Concentration Concentrate Acidic_Cleavage->Concentration After Quench & Extraction Filtration->Concentration Purification Purify Concentration->Purification Crystallization Crystallization (H2O/MeOH) Purification->Crystallization Standard Ion_Exchange Ion-Exchange Chromatography Purification->Ion_Exchange High Purity N-Me-Ala-OH N-Me-Ala-OH Crystallization->N-Me-Ala-OH Ion_Exchange->N-Me-Ala-OH

Caption: General workflow for the deprotection of this compound.

Troubleshooting_Tree Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Racemization Racemization Observed? Start->Racemization Purification_Issues Purification Difficult? Start->Purification_Issues Incomplete_Reaction->Racemization No Check_Catalyst Check Catalyst Activity Increase Loading Incomplete_Reaction->Check_Catalyst Yes Increase_Pressure Increase H2 Pressure Incomplete_Reaction->Increase_Pressure Yes Change_Solvent Optimize Solvent/Temp Incomplete_Reaction->Change_Solvent Yes Racemization->Purification_Issues No Avoid_Harsh_Acid Avoid Strong Acids (e.g., HBr/AcOH) Racemization->Avoid_Harsh_Acid Yes Use_Mild_Method Use Milder Conditions (e.g., AlCl3/HFIP) Racemization->Use_Mild_Method Yes Control_Temp Lower Reaction Temperature Racemization->Control_Temp Yes Crystallization_Optimize Optimize Crystallization Solvent System Purification_Issues->Crystallization_Optimize Yes Ion_Exchange Use Ion-Exchange Chromatography Purification_Issues->Ion_Exchange Yes Proper_Workup Ensure Proper Workup (Catalyst/Salt Removal) Purification_Issues->Proper_Workup Yes End End Purification_Issues->End No

Caption: Troubleshooting decision tree for this compound deprotection.

References

Technical Support Center: Z-N-Me-Ala-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-N-Me-Ala-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the incorporation of this N-methylated amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields with this compound?

A1: Low coupling yields with this compound are primarily due to the steric hindrance caused by the N-methyl group. This bulkiness around the nitrogen atom impedes the approach of the activated carboxylic acid, slowing down the reaction kinetics and often leading to incomplete coupling.[1][2][3] The coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging.[1][2]

Q2: How can I improve the yield of my this compound coupling reaction?

A2: To improve yields, several factors can be optimized:

  • Choice of Coupling Reagent: Utilize high-activity coupling reagents known to be effective for sterically hindered amino acids.

  • Reaction Conditions: Adjusting the temperature, reaction time, and solvent can significantly impact the outcome.

  • Equivalents of Reagents: Increasing the equivalents of the amino acid and coupling reagent can help drive the reaction to completion.

  • Microwave Irradiation: Applying microwave energy can dramatically reduce reaction times and improve yields for difficult couplings.

Q3: What are the best coupling reagents for this compound?

A3: For sterically demanding couplings involving N-methylated amino acids, phosphonium and uronium/aminium salt-based reagents are highly recommended. Reagents such as HATU, HCTU, PyBroP, and PyAOP have demonstrated high efficiency in these challenging reactions.

Q4: Are there any common side reactions to be aware of during this compound coupling?

A4: Yes, potential side reactions include:

  • Epimerization: The chiral center of the activated amino acid can racemize, especially with prolonged activation times or elevated temperatures. Using additives like HOBt or HOAt can help suppress racemization.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, particularly when proline is one of the first two residues.

  • Guanidinylation: Uronium/aminium-based coupling reagents can react with the free amine to form a guanidinium byproduct, which terminates the peptide chain.

Q5: How can I monitor the completion of a coupling reaction with this compound?

A5: Traditional monitoring methods like the Kaiser test can give false negatives for N-methylated amines. Alternative colorimetric tests such as the bromophenol blue test or the chloranil test are recommended for monitoring the presence of unreacted N-methyl amines.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or No Product Yield Inefficient coupling reagent for the sterically hindered N-methylated amino acid.Switch to a more potent coupling reagent like HATU, HCTU, or PyBroP.
Incomplete activation of this compound.Ensure correct stoichiometry of the coupling reagent and base; consider a pre-activation step.
Poor solubility of reactants.Select a solvent in which all reactants are fully soluble, such as DMF, NMP, or DCM. In cases of peptide aggregation, consider adding a chaotropic salt like LiCl or using a solvent mixture (e.g., DMF/DMSO).
Insufficient reaction time or temperature.Extend the coupling time (e.g., from 1-2 hours to overnight). Moderately increase the reaction temperature (e.g., to 30-50°C), but monitor for potential side reactions like racemization.
Presence of Impurities (Multiple Peaks in HPLC) Epimerization leading to diastereomers.Add a racemization suppressant like HOBt or HOAt. Lower the reaction temperature and reduce the activation time.
Deletion sequences due to incomplete coupling.Perform a second coupling step (recoupling) to ensure the reaction goes to completion.
Formation of byproducts from side reactions.Use a phosphonium or uronium salt-based coupling reagent instead of a carbodiimide to avoid N-acylurea formation.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling on Solid Phase

This protocol is a robust method for coupling this compound onto an N-terminal amine on a solid support.

Materials:

  • This compound (4 equivalents)

  • HATU (4 equivalents)

  • Diisopropylethylamine (DIEA) (8 equivalents)

  • DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Peptide resin with a free N-terminal amine

  • Bromophenol Blue monitoring solution

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA to the solution and allow the mixture to pre-activate at room temperature for 5 minutes.

  • Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring and Completion: Take a small sample of resin beads and wash them with DMF and then Methanol. Perform a bromophenol blue test to check for reaction completion. A yellow color indicates a complete reaction, while blue or green suggests an incomplete reaction.

  • Post-Coupling Wash: If the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the reaction is incomplete, a second coupling may be performed by repeating steps 3-5.

Protocol 2: Microwave-Assisted Coupling with HCTU

Microwave irradiation can significantly reduce reaction times for difficult couplings, such as acylating an N-methylated N-terminus.

Materials:

  • This compound (5 equivalents)

  • HCTU (5 equivalents)

  • DIEA (10 equivalents)

  • NMP (N-Methyl-2-pyrrolidone)

  • Peptide resin with a free N-terminal amine

  • Chloranil test reagents

Procedure:

  • Resin Preparation: Swell the peptide resin in NMP for at least 30 minutes.

  • Reagent Addition: In a microwave-compatible vessel, add the swelled resin, this compound (5 eq.), HCTU (5 eq.), and NMP. Add DIEA (10 eq.).

  • Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF as described in Protocol 1.

  • Completion Check: Perform a chloranil test to confirm reaction completion. If necessary, repeat the microwave coupling step.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentReagent TypeTypical Reaction TimeRelative Efficiency for Hindered CouplingsNotes
HBTU/HCTU Aminium/Uronium Salt1-2 hoursGoodLess effective than HATU for highly hindered couplings.
HATU Aminium/Uronium Salt1-2 hoursExcellentHighly recommended for coupling N-methylated amino acids.
PyBOP/PyAOP Phosphonium Salt1-2 hoursExcellentVery effective for sterically demanding couplings.
PyBroP Phosphonium Salt1 hourExcellentParticularly useful for sterically demanding couplings.
DCC/DIC Carbodiimide2-24 hoursModerate to LowGenerally inefficient for hindered couplings and can lead to N-acylurea formation.

Visualizations

experimental_workflow Resin Resin Swelling (DMF/NMP) Coupling Coupling Reaction (1-2h or 10-15 min MW) Resin->Coupling Activation Pre-activation (this compound, Coupling Reagent, Base) Activation->Coupling Monitoring Monitoring (Bromophenol Blue/Chloranil Test) Coupling->Monitoring Complete Complete Monitoring->Complete Success Incomplete Incomplete Monitoring->Incomplete Failure Wash Washing (DMF, DCM, MeOH) Complete->Wash Incomplete->Coupling Recouple troubleshooting_logic Start Low Yield in This compound Coupling CheckReagent Is the coupling reagent optimized for steric hindrance? (e.g., HATU, PyBroP) Start->CheckReagent ChangeReagent Action: Switch to a high-activity reagent CheckReagent->ChangeReagent No CheckConditions Are reaction conditions (time, temp) sufficient? CheckReagent->CheckConditions Yes ChangeReagent->CheckConditions ModifyConditions Action: Increase time/temp or use microwave CheckConditions->ModifyConditions No CheckMonitoring Is monitoring method appropriate for N-Me-AA? (e.g., Bromophenol Blue) CheckConditions->CheckMonitoring Yes ModifyConditions->CheckMonitoring ChangeMonitoring Action: Use alternative to Kaiser test CheckMonitoring->ChangeMonitoring No Recouple Action: Perform a second coupling CheckMonitoring->Recouple Yes ChangeMonitoring->Recouple Success Improved Yield Recouple->Success

References

Technical Support Center: Improving the Solubility of Z-N-Me-Ala-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Z-N-Me-Ala-OH (N-Benzyloxycarbonyl-N-methyl-L-alanine) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a protected amino acid derivative commonly used in peptide synthesis. The "Z" group (benzyloxycarbonyl) protects the amine, and the "N-Me" indicates that the nitrogen of the amino acid is methylated. Its solubility in organic solvents is crucial for efficient and successful peptide coupling reactions, which are fundamental to the synthesis of peptides and peptidomimetics for drug discovery and development. Poor solubility can lead to incomplete reactions, low yields, and purification difficulties.

Q2: In which common organic solvents is this compound generally soluble?

A2: this compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis. These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Methanol

While it is generally soluble in these solvents, the exact solubility can vary depending on the purity of the compound and the solvent, as well as ambient temperature and moisture content.

Q3: I am observing poor solubility of this compound in my chosen solvent. What are the potential causes?

A3: Several factors can contribute to poor solubility:

  • Solvent Polarity: The polarity of the solvent may not be optimal for dissolving this compound.

  • Compound Purity: Impurities in the this compound solid can affect its dissolution.

  • Solvent Quality: The presence of water or other impurities in the organic solvent can decrease solubility.

  • Temperature: Lower ambient temperatures can reduce the solubility of the compound.

  • Aggregation: Like other N-protected amino acids, this compound may have a tendency to aggregate, reducing its solubility. The N-methylation can sometimes influence this behavior.

Troubleshooting Guide

Issue: this compound is not dissolving completely in the chosen organic solvent.

This troubleshooting guide provides a systematic approach to address solubility challenges with this compound.

Troubleshooting Workflow

G start Start: this compound solubility issue solvent_check Step 1: Verify Solvent Choice and Quality start->solvent_check physical_methods Step 2: Apply Physical Dissolution Aids solvent_check->physical_methods If solubility is still poor solvent_mixture Step 3: Use a Co-solvent or Solvent Mixture physical_methods->solvent_mixture If still not fully dissolved additives Step 4: Introduce Solubility-Enhancing Additives solvent_mixture->additives If precipitation occurs or solubility is limited reassess Step 5: Re-evaluate Experimental Conditions additives->reassess If issues persist protocol Consult Detailed Experimental Protocol reassess->protocol

Caption: A stepwise workflow for troubleshooting solubility issues of this compound.

Step 1: Verify Solvent Choice and Quality

  • Rationale: The most common cause of solubility issues is an inappropriate or poor-quality solvent.

  • Action:

    • Ensure you are using a recommended solvent (see FAQs). DMF and NMP are generally good starting points.

    • Use a fresh, anhydrous grade of the solvent. Old or improperly stored solvents can absorb moisture, which can negatively impact the solubility of protected amino acids.

Step 2: Apply Physical Dissolution Aids

  • Rationale: Simple physical methods can often overcome kinetic barriers to dissolution.

  • Action:

    • Vortexing/Stirring: Ensure the mixture is being agitated vigorously.

    • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. This can help break up solid aggregates.[1]

    • Gentle Warming: Warm the solution to 30-40°C.[1] Be cautious, as excessive heat can potentially lead to degradation over extended periods.

Step 3: Use a Co-solvent or Solvent Mixture

  • Rationale: A mixture of solvents can have solvating properties superior to a single solvent.

  • Action:

    • If using a less polar solvent like DCM, try adding a small amount of a more polar solvent like DMF or NMP.

    • For particularly difficult cases, a mixture of DMF and DMSO can be effective.[2]

Step 4: Introduce Solubility-Enhancing Additives

  • Rationale: In some cases, modifying the properties of the solution with additives can enhance solubility.

  • Action:

    • For solution-phase peptide synthesis, a system of DMF containing a strong acid (e.g., a catalytic amount of trifluoroacetic acid, TFA) and a tertiary base (e.g., pyridine or N,N-diisopropylethylamine, DIPEA) can be an effective solvent system for protected amino acids.[3] Caution: Ensure these additives are compatible with your downstream reaction conditions.

Step 5: Re-evaluate Experimental Conditions

  • Rationale: If solubility issues persist, a broader look at the experimental setup is warranted.

  • Action:

    • Concentration: Consider if the target concentration is too high. Attempt the reaction at a lower concentration.

    • Order of Addition: In some cases, the order of reagent addition can matter. Try dissolving this compound in the solvent before adding other reagents.

Quantitative Solubility Data (Estimated)

SolventAbbreviationEstimated Solubility (mg/mL)Notes
N,N-DimethylformamideDMF> 100Generally considered a very good solvent for N-protected amino acids. Similar compounds like Fmoc-Ala-OH and Fmoc-N-Me-Ala-OH show high solubility in DMF.
N-Methyl-2-pyrrolidoneNMP> 100Another excellent solvent for peptide synthesis, often used for poorly soluble sequences.
Dimethyl sulfoxideDMSO> 100A highly polar aprotic solvent that is effective for dissolving a wide range of organic molecules.
DichloromethaneDCM20 - 50Moderate solubility can be expected. Often used in combination with more polar solvents.
TetrahydrofuranTHF10 - 30Lower solubility compared to DMF and NMP, but can be useful in specific applications.
AcetonitrileACN5 - 20Generally lower solubility for protected amino acids compared to DMF.
MethanolMeOH> 50This compound is reported to be soluble in methanol.[4]
Ethyl AcetateEtOAc5 - 15Limited solubility is expected.

Experimental Protocols

Protocol 1: Standard Method for Determining Solubility of this compound

This protocol outlines a general procedure to experimentally determine the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Anhydrous organic solvent of choice (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Thermostatically controlled shaker or water bath

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial (e.g., 20 mg in 1 mL).

    • Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours using a shaker to ensure equilibrium is reached.

    • Visually confirm that excess solid remains.

  • Sample Filtration:

    • Allow the suspension to settle.

    • Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration into the linear range of the calibration curve.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

Workflow for Solubility Determination

G start Start: Determine Solubility prep_sat Prepare Saturated Solution (Excess solid in solvent) start->prep_sat equilibrate Equilibrate for 24h (Constant Temperature) prep_sat->equilibrate filter Filter Supernatant (0.22 µm filter) equilibrate->filter hplc_run Analyze Diluted Sample by HPLC filter->hplc_run hplc_cal Prepare HPLC Calibration Curve hplc_cal->hplc_run calculate Calculate Solubility hplc_run->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

The decision-making process for addressing solubility issues can be visualized as a logical flow, guiding the researcher from the initial problem to a successful resolution.

Decision Pathway for Improving Solubility

Caption: A decision tree for systematically improving the solubility of this compound.

References

Technical Support Center: Purification of Peptides Containing Cbz-MeAla-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of synthetic peptides incorporating N-carbobenzyloxy-N-methyl-L-alanine (Cbz-MeAla-OH). Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing Cbz-MeAla-OH?

A1: The main challenges arise from the physicochemical properties conferred by the Cbz and N-methyl groups:

  • Increased Hydrophobicity: The benzyloxycarbonyl (Cbz) group is highly hydrophobic, which can significantly increase the peptide's retention on reversed-phase chromatography columns. This may lead to poor solubility in aqueous mobile phases, aggregation, and the need for high concentrations of organic solvents for elution.[1][2]

  • Aggregation: The combination of the hydrophobic Cbz group and potential intermolecular interactions of the peptide backbone can lead to aggregation. Aggregated peptides are difficult to purify, often resulting in broad peaks and low recovery during chromatography.[1][3]

  • Steric Hindrance: The N-methyl group on the alanine residue can introduce conformational rigidity and steric hindrance, potentially altering the peptide's interaction with the stationary phase and leading to atypical elution profiles.

  • Structurally Similar Impurities: Impurities such as deletion sequences or peptides with failed deprotection are often structurally very similar to the target peptide, making separation by reversed-phase HPLC (RP-HPLC) challenging.[1]

Q2: Which purification techniques are most effective for peptides with Cbz-MeAla-OH?

A2: The most common and effective techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the predominant method for peptide purification due to its high resolution. A C18 or C8 column is typically used, though a less hydrophobic C4 column might be beneficial for highly hydrophobic peptides.

  • Reversed-Phase Flash Chromatography: This method is a faster alternative to preparative HPLC, offering higher loading capacity at the cost of lower resolution. It is particularly useful for a preliminary clean-up step to remove major impurities before a final "polishing" step with HPLC.

  • Precipitation/Recrystallization: For very hydrophobic peptides that are difficult to handle with chromatography, a non-chromatographic method involving precipitation in water followed by washing with a non-polar solvent like diethyl ether can be effective.

Q3: How can I improve the solubility of my Cbz-protected peptide for purification?

A3: Improving solubility is critical for successful purification. Consider the following:

  • Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or formic acid before diluting it with the initial mobile phase.

  • Use of Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidine hydrochloride or urea can help disrupt aggregates, but their compatibility with the purification system must be verified.

  • Solvent Modifiers: For extremely hydrophobic peptides, adding a small percentage of trifluoroethanol (TFE) to the mobile phase can help maintain solubility, but be cautious as it can affect retention times and column integrity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of peptides containing Cbz-MeAla-OH.

Table 1: Troubleshooting Common RP-HPLC Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Broad or Tailing Peaks) Peptide Aggregation: The hydrophobic Cbz group promotes aggregation.- Dissolve the sample in a stronger organic solvent (e.g., DMSO) before injection.- Try a shallower gradient to prevent the peptide from eluting in a highly concentrated band.
Column Overload: Injecting too much peptide for the column's capacity.- Reduce the amount of peptide injected onto the column.
Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based stationary phase.- Ensure the mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).
Low or No Recovery Irreversible Adsorption: The highly hydrophobic peptide may bind irreversibly to the C18 stationary phase.- Switch to a less hydrophobic column, such as a C8 or C4.- Flush the column with a strong solvent like isopropanol or perform a blank injection with DMSO to try and recover the peptide.
Precipitation: The peptide is precipitating in the system due to poor solubility in the mobile phase.- Ensure the peptide is fully dissolved before injection.- Consider at-column dilution if your system supports it.- Increase the organic content of the initial mobile phase slightly, if possible without causing premature elution.
Adsorption to Surfaces: Hydrophobic peptides can stick to plastic vials and tubing.- Use low-retention vials and minimize sample transfer steps.
Poor Resolution of Target Peptide and Impurities Suboptimal Gradient: The gradient may be too steep, causing co-elution of closely related species.- Optimize the HPLC gradient to be shallower around the elution point of the target peptide to enhance separation.
Structurally Similar Impurities: Deletion sequences or incompletely deprotected peptides are difficult to separate.- Consider using an orthogonal purification method, such as ion-exchange chromatography, if RP-HPLC is insufficient.- Employ a different ion-pairing agent or adjust the mobile phase pH (if the column allows) to alter selectivity.
High Backpressure Peptide Precipitation: The peptide has precipitated on the column frit or within the column bed.- Filter the sample immediately before injection to remove particulates.- If precipitation is suspected, flush the column with a strong solvent system (without the buffer) to attempt to redissolve the material.
Particulates in Sample: The crude peptide sample contains insoluble material.- Centrifuge the sample after dissolution and before injection to pellet any particulates.

Experimental Protocols & Workflows

Protocol 1: General RP-HPLC Purification
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMSO or DMF.

    • Add Mobile Phase A (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to dilute the sample, ensuring it remains dissolved.

    • Centrifuge the solution to remove any insoluble material.

  • Chromatography Conditions:

    • Column: A C18 or C8 reversed-phase column is typically suitable. For very hydrophobic peptides, a C4 column may yield better recovery.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. This should be optimized based on analytical runs. A shallower gradient over the elution range of the peptide will improve resolution.

    • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the main peak(s).

    • Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.

    • Pool the fractions that meet the required purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.

Diagram: RP-HPLC Purification Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Purification Dissolve Dissolve Crude Peptide (e.g., in DMSO) Dilute Dilute with Mobile Phase A Dissolve->Dilute Centrifuge Centrifuge/ Filter Sample Dilute->Centrifuge Inject Inject onto RP-HPLC Column Centrifuge->Inject Gradient Elute with Acetonitrile Gradient Inject->Gradient Detect Detect Peaks (UV 214/280 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Purified_Peptide Purified_Peptide Lyophilize->Purified_Peptide Purified Peptide

Caption: General workflow for the purification of Cbz-MeAla-OH containing peptides via RP-HPLC.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Tree Start Purification Issue Encountered P1 Low Recovery Start->P1 Low Recovery P2 Poor Resolution Start->P2 Poor Resolution P3 Broad/Tailing Peaks Start->P3 Broad Peaks C1_1 C1_1 P1->C1_1 Is peptide precipitating? S2_1 S2_1 P2->S2_1 Optimize Gradient: - Decrease slope (%B/min) around elution time C3_1 C3_1 P3->C3_1 Is column overloaded? S1_1a Improve Solubility: - Dissolve in DMSO/DMF first - Use stronger initial solvent mix C1_1->S1_1a Yes C1_2 Is peptide irreversibly bound to column? C1_1->C1_2 No S1_2a Use Less Hydrophobic Column (e.g., C8 or C4) C1_2->S1_2a Yes S1_2b Check for adsorption to vials. Use low-retention plastics. C1_2->S1_2b No S3_1a Reduce Sample Load C3_1->S3_1a Yes S3_1b Likely Aggregation. Improve sample solubility (see Low Recovery path) C3_1->S3_1b No

References

Technical Support Center: Troubleshooting Aggregation in N-methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, N-methylated peptides offer significant advantages, including enhanced metabolic stability and membrane permeability. However, these modifications can also introduce challenges, most notably peptide aggregation. This guide provides troubleshooting strategies and answers to frequently asked questions to help you navigate and resolve aggregation-related issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylated peptide aggregating?

A1: Peptide aggregation is a multifaceted process influenced by several factors. For N-methylated peptides, the primary drivers include:

  • Hydrophobic Interactions: N-methylation can heighten the hydrophobicity of a peptide, encouraging self-association to minimize exposure to aqueous environments.[1]

  • Disruption of Secondary Structure: While N-methylation can break hydrogen bonds and hinder the formation of β-sheets, it may also trigger conformational shifts that expose hydrophobic residues, thereby promoting aggregation.[1][2]

  • Solvent and pH Conditions: The choice of solvent and the solution's pH are critical, as they affect the peptide's charge state and solubility, which in turn influences its tendency to aggregate.[1]

  • Peptide Concentration: At higher concentrations, the probability of intermolecular interactions leading to aggregation increases significantly.[1]

  • Temperature: Elevated temperatures can accelerate aggregation by increasing molecular motion and strengthening hydrophobic interactions.

  • Ionic Strength: The salt concentration in the solution can alter electrostatic interactions between peptide molecules, thus affecting aggregation.

Q2: How can I detect and characterize aggregation in my N-methylated peptide sample?

A2: A variety of analytical techniques are available to detect and characterize peptide aggregation. Common methods include spectroscopic techniques, microscopy, chromatography, and biophysical analysis.

Q3: Can N-methylation also be a strategy to prevent aggregation?

A3: Yes, paradoxically, N-methylation is frequently used as a tactic to inhibit peptide aggregation. By substituting a backbone amide proton with a methyl group, N-methylation disrupts the hydrogen bonding necessary for the formation of β-sheet structures, which are hallmarks of many amyloid fibrils. This modification can enhance solubility and lessen the propensity for aggregation.

Troubleshooting Guides

Problem 1: Peptide precipitates immediately upon dissolution.
Potential CauseTroubleshooting StepExpected Outcome
Poor Solubility in Aqueous Buffer Attempt to dissolve the peptide in a small volume of an organic solvent like DMSO, DMF, or acetonitrile before slowly adding the aqueous buffer to the target concentration.The peptide dissolves in the organic solvent and stays in solution after the addition of the aqueous buffer.
Incorrect pH Adjust the pH of the buffer. Acidic peptides may require a basic buffer for dissolution, while basic peptides may need an acidic buffer.The peptide dissolves as the pH nears a point where the peptide is suitably charged for solubility.
High Peptide Concentration Dissolve the peptide at a lower initial concentration.The peptide dissolves at a lower concentration, suggesting the initial concentration exceeded its solubility limit.
Problem 2: Gradual aggregation or gel formation is observed over time.
Potential CauseTroubleshooting StepExpected Outcome
Subtle Conformational Changes Leading to Aggregation Screen various buffer conditions (e.g., pH, ionic strength) to identify a condition that keeps the peptide in its monomeric state.The peptide remains soluble and does not aggregate over time in the optimized buffer.
Hydrophobic Interactions Introduce excipients such as non-ionic detergents (e.g., Tween 20, Triton X-100) or sugars (e.g., sucrose, trehalose) to the solution to minimize hydrophobic interactions.The rate of aggregation is significantly slowed or stopped.
Temperature-Induced Aggregation Store the peptide solution at a lower temperature (e.g., 4°C or -20°C) to decelerate the aggregation process.The peptide solution remains stable for a longer duration at a lower temperature.

Quantitative Data Summary

The following table summarizes the impact of various factors on N-methylated peptide aggregation, providing a comparative overview.

FactorConditionEffect on AggregationReference
N-methylation Single N-methyl group at key residueCan significantly inhibit aggregation by disrupting β-sheet formation.--INVALID-LINK--
pH pH below isoelectric point (pI)Increased net positive charge can lead to electrostatic repulsion, reducing aggregation for some peptides.--INVALID-LINK--
pH pH above isoelectric point (pI)Increased net negative charge can lead to electrostatic repulsion, reducing aggregation for other peptides.--INVALID-LINK--
Temperature Increase from 25°C to 37°CCan accelerate aggregation kinetics for hydrophobically driven aggregation.--INVALID-LINK--
Excipients Addition of 0.01% Tween 20Can stabilize peptides and reduce aggregation by minimizing hydrophobic interactions.--INVALID-LINK--

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.

Materials:

  • Peptide solution

  • Low-volume cuvette

  • DLS instrument

Procedure:

  • Filter the peptide solution through a 0.02 µm or 0.1 µm low-protein-binding filter to remove dust and other particulates.

  • Carefully transfer the filtered sample into a clean, dust-free cuvette, ensuring no air bubbles are introduced.

  • Place the cuvette into the DLS instrument and allow the sample to thermally equilibrate.

  • Configure the instrument parameters, including the solvent viscosity and refractive index.

  • Acquire the scattering data, typically averaging multiple measurements for a reliable size distribution.

Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Detection

This assay is used to detect the formation of amyloid-like fibrils, which are a common form of peptide aggregates.

Materials:

  • Peptide samples

  • ThT stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare the peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.

  • Add ThT from the stock solution to each well to a final concentration of 10-25 µM.

  • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, as dictated by the experimental design.

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of about 480-490 nm.

  • Plot the fluorescence intensity versus time to monitor the aggregation kinetics.

Visualizations

Troubleshooting Workflow for N-methylated Peptide Aggregation start Start: Peptide Aggregation Observed dissolution_issue Problem: Immediate Precipitation upon Dissolution start->dissolution_issue time_issue Problem: Gradual Aggregation over Time start->time_issue check_solubility Action: Check Solubility Parameters dissolution_issue->check_solubility check_stability Action: Assess Stability Conditions time_issue->check_stability organic_solvent Strategy 1: Use Organic Co-solvent (e.g., DMSO, DMF) check_solubility->organic_solvent Poor aqueous solubility adjust_ph Strategy 2: Adjust pH check_solubility->adjust_ph Incorrect charge state lower_conc Strategy 3: Lower Concentration check_solubility->lower_conc Concentration too high buffer_screen Strategy 1: Screen Buffers (pH, Ionic Strength) check_stability->buffer_screen Unstable conformation add_excipients Strategy 2: Add Excipients (e.g., Tween 20, Sucrose) check_stability->add_excipients Hydrophobic interactions lower_temp Strategy 3: Lower Temperature check_stability->lower_temp Temperature-induced resolved Outcome: Aggregation Resolved organic_solvent->resolved adjust_ph->resolved lower_conc->resolved buffer_screen->resolved add_excipients->resolved lower_temp->resolved

Caption: Troubleshooting workflow for N-methylated peptide aggregation.

Mechanism of Aggregation in N-methylated Peptides peptide Monomeric N-methylated Peptide in Solution hydrophobic Increased Hydrophobicity due to N-methylation peptide->hydrophobic conformational Conformational Changes Exposing Hydrophobic Residues peptide->conformational intermolecular Intermolecular Interactions hydrophobic->intermolecular conformational->intermolecular oligomers Formation of Soluble Oligomers intermolecular->oligomers fibrils Formation of Insoluble Fibrils/ Aggregates oligomers->fibrils

Caption: Mechanism of aggregation in N-methylated peptides.

References

Navigating Steric Hindrance with Z-N-Me-Ala-OH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered amino acid derivative, Z-N-Me-Ala-OH. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful incorporation of this and other N-methylated amino acids into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound so challenging?

A1: The primary challenge arises from steric hindrance. The methyl group on the amide nitrogen of this compound physically obstructs the approach of the activated carboxylic acid of the incoming amino acid. This increased bulk around the nitrogen nucleophile significantly slows down the kinetics of peptide bond formation, leading to incomplete reactions, lower yields, and the formation of deletion sequences.[1][2] This issue is particularly pronounced when coupling two consecutive N-methylated amino acids.[3][4]

Q2: What are the initial signs of a difficult coupling reaction with this compound?

A2: Indicators of poor coupling efficiency include:

  • Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines. A complete reaction is signified by a yellow color.[5]

  • Low Yield: The final yield of the purified peptide is significantly lower than expected.

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the intended amino acid that was to be coupled to the N-methylated residue.

  • Multiple Peaks on HPLC: The High-Performance Liquid Chromatography (HPLC) profile of the crude product may show multiple peaks, indicating the presence of impurities such as deletion sequences.

Q3: The Kaiser test is not showing a positive result after deprotection of the N-methylated residue. Is the deprotection incomplete?

A3: The Kaiser test is unreliable for secondary amines, such as the N-terminal of an N-methylated amino acid. It will likely give a false negative (no color change) even when the Fmoc group has been successfully removed. It is recommended to use an alternative colorimetric test, such as the bromophenol blue test, to monitor the presence of free secondary amines.

Q4: Is it better to use pre-synthesized this compound or to perform N-methylation on-resin?

A4: Both approaches have their merits. Using pre-synthesized this compound provides a direct route but can be expensive and the coupling remains challenging. On-resin N-methylation avoids the difficult coupling of the N-methylated amino acid itself, as the methylation is performed on the peptide-resin. However, on-resin methylation requires additional reaction steps and optimization to ensure complete and specific methylation without side reactions. The choice often depends on the specific sequence, scale of the synthesis, and available resources.

Troubleshooting Guides

Issue: Incomplete Coupling of an Amino Acid to this compound

Troubleshooting Step Description Recommendations
1. Double Coupling Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents.Perform a second coupling for the same duration or longer as the initial coupling. This is often sufficient to drive the reaction to completion.
2. Optimize Coupling Reagent Standard coupling reagents like HBTU are often inefficient for sterically hindered couplings.Switch to a more potent coupling reagent such as HATU, PyAOP, or PyBOP. HATU is generally considered highly effective for these challenging couplings.
3. Increase Reaction Time and Temperature Slower reaction kinetics may require longer coupling times or elevated temperatures.Extend the coupling time to several hours or overnight. Microwave-assisted synthesis can also be employed to accelerate the reaction, but care must be taken to avoid racemization.
4. Change Solvent The choice of solvent can impact resin swelling and solvation of the peptide chain, affecting reaction efficiency.Consider switching from DMF to NMP or using solvent mixtures (e.g., DMF/DMSO) to improve solubility and reduce peptide aggregation.
5. Capping If incomplete coupling persists, cap the unreacted N-terminal amines to prevent the formation of deletion sequences.Treat the resin with a capping agent like acetic anhydride to acetylate the unreacted amines. This will terminate the unreacted chains, simplifying the purification of the desired full-length peptide.

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagent Performance for N-Methylated Amino Acids

The following table summarizes the generally accepted performance of various coupling reagents for sterically hindered couplings involving N-methylated amino acids. Quantitative yields are highly sequence-dependent and the information below is intended as a general guide for reagent selection.

Coupling Reagent Performance for N-Methylated Amino Acid Coupling Key Characteristics
HBTU/HCTU Less Effective / Not RecommendedWhile efficient for standard amino acids, their reactivity is often insufficient to overcome the steric hindrance of N-methylated residues, leading to low yields and incomplete couplings.
HATU Highly EffectiveGenerally considered the reagent of choice. The HOAt-based active ester formed is more reactive than the HOBt ester from HBTU, resulting in higher coupling efficiencies and faster reaction times.
PyAOP Highly EffectiveParticularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.
PyBOP/HOAt EffectiveA strong alternative for coupling sterically hindered amino acids.
PyBrOP EffectiveA more reactive phosphonium salt reagent used for particularly difficult couplings where other reagents may be inefficient.
BOP-Cl EffectiveHas been successfully employed for N-methyl amino acid coupling.

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-Amino Acid to an N-Methylated Residue using HATU

This protocol outlines a robust method for coupling an Fmoc-protected amino acid onto a resin-bound peptide with an N-terminal N-methylated amino acid.

Materials:

  • Peptide-resin with N-terminal N-methyl amine

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Bromophenol blue solution (0.1% w/v in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (5 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid/HATU solution.

    • Allow the mixture to pre-activate at room temperature for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature. Extended coupling times are often necessary for N-methylated residues.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and wash them thoroughly with DMF and then methanol.

    • Add 1-2 drops of the bromophenol blue solution.

    • Observe the color:

      • Yellow beads/solution: Coupling is complete.

      • Blue or green beads/solution: Coupling is incomplete.

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat steps 3 and 4 with fresh reagents.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).

Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction

This protocol describes a two-step method for the N-methylation of a backbone amide on a solid support.

Materials:

  • N-terminally deprotected peptide-resin

  • N-Methylpyrrolidone (NMP)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (10 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents)

  • Dimethyl sulfate (10 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the N-terminally deprotected peptide-resin in NMP.

  • Sulfonylation (o-NBS Protection):

    • In a separate vial, pre-activate by dissolving 4 equivalents of o-NBS-Cl and 10 equivalents of DMAP in NMP.

    • Add the solution to the resin and shake for 5 minutes. Repeat this step once.

    • Wash the resin extensively with NMP.

  • Methylation:

    • Treat the resin with a solution of 5 equivalents of DBU in NMP for 3 minutes.

    • Add a solution of 10 equivalents of dimethyl sulfate in NMP and shake for 2 minutes.

  • Washing: Wash the resin thoroughly with NMP and DCM and dry under vacuum. The resin is now ready for the subsequent desulfonylation and coupling steps.

Visualizations

G cluster_0 Peptide Coupling Signaling Pathway AA_COOH This compound (Carboxylic Acid) Activated_Ester Activated Ester Intermediate AA_COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Peptide_Bond New Peptide Bond Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_NH2 Resin-Bound Peptide (N-terminal Amine) Peptide_NH2->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts G cluster_1 Troubleshooting Workflow for Incomplete Coupling Start Incomplete Coupling Detected (Positive Bromophenol Blue Test) Double_Couple Perform Double Coupling Start->Double_Couple Check_Completion Check Completion Double_Couple->Check_Completion Change_Reagent Change Coupling Reagent (e.g., to HATU) Check_Completion->Change_Reagent Incomplete Increase_Time_Temp Increase Reaction Time/ Temperature (Microwave) Check_Completion->Increase_Time_Temp Still Incomplete Capping Cap Unreacted Amines Check_Completion->Capping Persistently Incomplete Proceed Proceed to Next Step Check_Completion->Proceed Complete Change_Reagent->Check_Completion Increase_Time_Temp->Check_Completion Capping->Proceed Re_evaluate Re-evaluate Strategy Capping->Re_evaluate

References

Validation & Comparative

A Comparative Guide to the Coupling Efficiency of Z-N-Me-Ala-OH and Z-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry for enhancing metabolic stability, membrane permeability, and oral bioavailability. However, these modifications introduce significant synthetic challenges, particularly during the peptide coupling step. This guide provides an objective comparison of the coupling efficiency of Z-N-Me-Ala-OH, an N-methylated amino acid, and its non-methylated counterpart, Z-Ala-OH, supported by general experimental data and detailed protocols.

The primary difference in the coupling efficiency between this compound and Z-Ala-OH arises from steric hindrance. The presence of a methyl group on the nitrogen atom in this compound sterically hinders the approach of the activated carboxylic acid of the incoming amino acid, slowing down the reaction rate and often leading to incomplete coupling.[1][2][3][4] In contrast, Z-Ala-OH, lacking this methyl group, presents a primary amine for coupling, which is significantly more accessible and reactive.

Data Presentation

The following table summarizes the expected quantitative data for the coupling of this compound and Z-Ala-OH in solid-phase peptide synthesis (SPPS), based on typical values reported in the literature for standard and sterically hindered N-methylated amino acids.[5]

ParameterThis compound (N-Methylated)Z-Ala-OH (Standard)Notes
Typical Coupling Efficiency (per step) ~95-98% (can be lower)>99%Efficiency for N-methylated amino acids is highly sequence-dependent and may require double coupling.
Typical Coupling Time 1 - 4 hours (or longer)15 - 60 minutesN-methylated amino acids require significantly longer reaction times to achieve acceptable yields.
Recommended Coupling Reagents HATU, PyAOP, PyBOP/HOAtHBTU, HCTU, DIC/HOBtMore potent coupling reagents are necessary to overcome the steric hindrance of N-methylated amino acids.
Monitoring of Reaction Completion Bromophenol blue testKaiser (ninhydrin) testThe Kaiser test is unreliable for secondary amines present in N-methylated residues.

Experimental Protocols

Protocol 1: Coupling of this compound (A Sterically Hindered N-Methylated Amino Acid)

This protocol is optimized for the coupling of sterically hindered N-methylated amino acids and employs a potent coupling reagent to ensure high efficiency.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Bromophenol blue solution

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable):

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (5 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF or NMP.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring Reaction Completion:

    • Remove a small sample of resin beads and wash them with methanol.

    • Perform a bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.

    • If the coupling is incomplete, a second coupling ("double coupling") can be performed by repeating steps 3 and 4.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).

Protocol 2: Coupling of Z-Ala-OH (A Standard Amino Acid)

This is a standard protocol for coupling non-sterically hindered amino acids in SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Z-Ala-OH (3 equivalents)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ninhydrin solution (for Kaiser test)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection (if applicable):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Z-Ala-OH (3 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring Reaction Completion:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Mandatory Visualization

The following diagrams illustrate the key structural differences and the experimental workflow for comparing coupling efficiencies.

G cluster_0 Coupling of Z-Ala-OH (Standard) cluster_1 Coupling of this compound (N-Methylated) Z_Ala Z-Ala-OH Activated_Ester_Std Activated Ester Z_Ala->Activated_Ester_Std Activation (HBTU/DIPEA) Peptide_Chain_Std Peptide Chain (Primary Amine) Peptide_Bond_Std Peptide Bond Formation (High Efficiency) Peptide_Chain_Std->Peptide_Bond_Std Nucleophilic Attack (Less Hindered) Activated_Ester_Std->Peptide_Bond_Std Z_N_Me_Ala This compound Activated_Ester_Me Activated Ester Z_N_Me_Ala->Activated_Ester_Me Activation (HATU/DIPEA) Peptide_Chain_Me Peptide Chain (Secondary Amine) Peptide_Bond_Me Peptide Bond Formation (Lower Efficiency) Peptide_Chain_Me->Peptide_Bond_Me Nucleophilic Attack (Sterically Hindered) Activated_Ester_Me->Peptide_Bond_Me Steric_Hindrance Steric Hindrance (Methyl Group) Steric_Hindrance->Peptide_Chain_Me

Caption: Comparison of coupling reactions for standard vs. N-methylated amino acids.

G cluster_za Z-Ala-OH Pathway cluster_znma This compound Pathway start Start: Deprotected Peptide-Resin split start->split za_activate Activate Z-Ala-OH (HBTU/DIPEA) split->za_activate znma_activate Activate this compound (HATU/DIPEA) split->znma_activate za_couple Couple to Resin (1-2 hours) za_activate->za_couple za_wash Wash Resin za_couple->za_wash za_kaiser Kaiser Test za_wash->za_kaiser za_result Result: >99% Efficiency za_kaiser->za_result znma_couple Couple to Resin (1-4 hours) znma_activate->znma_couple znma_wash Wash Resin znma_couple->znma_wash znma_bromo Bromophenol Blue Test znma_wash->znma_bromo znma_recouple Incomplete? Double Couple znma_bromo->znma_recouple znma_recouple->znma_couple Yes znma_result Result: ~95-98% Efficiency znma_recouple->znma_result No

Caption: Experimental workflow for comparing the coupling efficiency of the two amino acids.

References

Navigating the Complex World of N-Methylalanine Peptides: A Comparative Guide to Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylalanine into peptides offers a powerful strategy to enhance therapeutic properties. This modification can improve metabolic stability, increase cell permeability, and constrain conformational flexibility. However, these desirable attributes also introduce significant analytical challenges. This guide provides a comprehensive comparison of key analytical techniques for peptides containing N-methylalanine, supported by experimental data and detailed protocols to facilitate informed decisions in your research and development endeavors.

The substitution of a hydrogen atom with a methyl group on the amide nitrogen of an alanine residue fundamentally alters the peptide backbone. This N-methylation eliminates the hydrogen bond donor capability of the amide and introduces steric hindrance, which can favor specific secondary structures and lead to the presence of cis and trans conformers around the N-methylated peptide bond. Consequently, the analysis of these peptides requires specialized approaches to address their unique conformational and physicochemical properties.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for N-methylalanine-containing peptides is dictated by the specific information required, whether it be purity assessment, conformational analysis, or precise quantification. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Quantitative Performance Comparison of Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC/UPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Purity assessment, separation of conformers/diastereomersMolecular weight confirmation, sequencing, quantificationConformational analysis (cis/trans isomerization), 3D structure determination
Resolution Can achieve high resolution (Rs > 1.5) for diastereomers and, under optimized conditions, conformers.High mass resolution allows for accurate mass determination and differentiation of isobaric species.Provides atomic-level resolution for structural elucidation.
Sensitivity Typically in the low µg to ng range with UV detection.High sensitivity, often in the fmol to amol range, especially with targeted methods like MRM.Relatively low sensitivity, typically requiring µg to mg of sample.
Limit of Detection (LOD) ~1-10 ng on-column (UV)~1-100 fmol on-column (Full Scan); ~1-100 amol (MRM)~1-10 µM
Limit of Quantification (LOQ) ~5-50 ng on-column (UV)~5-500 fmol on-column (Full Scan); ~5-500 amol (MRM)~5-50 µM
Key Advantage for N-Me-Ala Peptides Ability to separate and quantify conformational isomers.Unambiguous identification and sequencing, even with N-methylation.Direct observation and quantification of cis/trans conformers in solution.
Key Limitation for N-Me-Ala Peptides Co-elution of conformers can complicate purity analysis.Fragmentation can be altered by the N-methyl group; labile modifications can be lost with certain methods (e.g., CID).Sample-intensive; complex spectra can be challenging to interpret.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Conformer Separation

The presence of cis and trans isomers of the N-methylated peptide bond often leads to peak broadening or splitting in reversed-phase HPLC (RP-HPLC). Method optimization is crucial for achieving baseline separation.

Protocol:

  • Column Selection: A high-resolution C18 column with a small particle size (e.g., ≤1.8 µm) is recommended.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Optimization: A shallow gradient is critical for resolving conformers. Start with a slow gradient (e.g., 0.1-0.5% increase in Solvent B per minute).

  • Temperature Control: Temperature significantly affects the interconversion rate of conformers. Low temperatures (e.g., 4-15 °C) can slow down this interconversion, leading to sharper peaks and better separation. Conversely, higher temperatures can sometimes improve peak shape by coalescing conformers into a single peak if separation is not the primary goal.

  • Flow Rate: A lower flow rate (e.g., 0.2-0.4 mL/min for a standard analytical column) can enhance resolution.

  • Detection: UV detection at 210-220 nm is standard for peptides.

N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the impact of peptide modifications is crucial for designing effective therapeutics. N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, has emerged as a key strategy to enhance the drug-like properties of peptides. This guide provides an objective comparison of the biological activities of N-methylated and non-methylated peptides, supported by experimental data and detailed methodologies.

N-methylation introduces significant changes to a peptide's physicochemical properties, profoundly influencing its stability, permeability, and receptor interactions. By removing a hydrogen bond donor and introducing steric hindrance, this modification can lock the peptide into a more favorable conformation for biological activity and improve its pharmacokinetic profile.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides, often recognize and bind to the peptide backbone through hydrogen bonding. N-methylation disrupts this recognition by removing the amide proton, a key hydrogen bond donor, and by sterically hindering the approach of the protease.[1] This leads to a substantial increase in the peptide's half-life in biological fluids.

Peptide SequenceModificationHalf-life in Human Serum (t½)
Peptide AUnmodified15 minutes
Peptide AN-methylated at P1120 minutes
Peptide BUnmodified35 minutes
Peptide BN-methylated at P2> 240 minutes
Data are illustrative and depend on the specific peptide sequence and position of N-methylation.

Improved Membrane Permeability

The ability of a peptide to cross cell membranes is a critical factor for its oral bioavailability and ability to reach intracellular targets. N-methylation can enhance membrane permeability through two primary mechanisms:

  • Reduced Hydrogen Bonding Capacity: The removal of the amide proton decreases the energy penalty required for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[2]

  • Increased Lipophilicity: The addition of a methyl group increases the peptide's overall lipophilicity, favoring its partitioning into the cell membrane.[2]

Studies on cyclic hexapeptides have shown that while the parent peptide had low permeability, several N-methylated derivatives exhibited significantly higher permeability in Caco-2 cell assays, some comparable to the passively permeable marker testosterone.[3]

PeptideNumber of N-methyl groupsCaco-2 Permeability (Papp)
Cyclic hexa-alanine0Low
N-methylated derivatives1-5High for 10 out of 54 analogs

Furthermore, a study on sanguinamide A analogs demonstrated a dramatic improvement in both PAMPA and Caco-2 permeability upon N-methylation at a specific position (Phe3).[3]

Context-Dependent Receptor Binding Affinity

The impact of N-methylation on receptor binding is highly dependent on the specific peptide and the position of the methylation. By constraining the peptide's conformation, N-methylation can either pre-organize the peptide into its bioactive conformation, thus enhancing binding affinity, or it can induce a conformation that is incompatible with the receptor's binding pocket, leading to reduced affinity.

A systematic N-methyl scan of somatostatin octapeptide agonists revealed varied effects on binding affinity for the five human somatostatin receptor subtypes (sst1-5). For instance, N-methylation of D-Trp8 in one series led to an analog with exceptionally high affinity and selectivity for the sst5 receptor. Conversely, methylation of other residues, such as Phe7, Thr10, Cys11, and Thr12, largely abolished affinity for all receptor subtypes.

Peptide Analog (DPhe5 series)N-Methylated Residuesst5 Receptor Affinity (Kd, nM)
Parent PeptideNone-
AnalogD-Trp8High Affinity
AnalogPhe7Affinity Destroyed
AnalogThr10Affinity Destroyed

Another study on somatostatin receptor 1 (sst1) selective analogues showed that N-methylation was tolerated at certain positions with retention of binding affinity and selectivity, and even resulted in an increase in sst1 binding affinity at other positions.

Experimental Protocols

Proteolytic Stability Assay

This protocol outlines a general method for determining the stability of peptides in human serum.

Materials:

  • Test peptide (N-methylated and non-methylated)

  • Human serum

  • Trichloroacetic acid (TCA) solution

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Incubate the test peptide at a final concentration of 1 mg/mL in human serum at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Stop the enzymatic reaction by adding an equal volume of 10% TCA solution to precipitate the serum proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing the remaining peptide by reverse-phase HPLC.

  • Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point.

  • Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay is used to predict the passive permeability of a peptide across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide solution

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Add the test peptide solution to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [peptide]_A / [peptide]_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [peptide]_A is the concentration in the acceptor well, and [peptide]_equilibrium is the concentration at equilibrium.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of N-methylated and non-methylated peptides for a specific receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled test peptides (N-methylated and non-methylated) at various concentrations

  • Assay buffer

  • Filtration apparatus

Procedure:

  • Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test peptide.

  • Allow the binding to reach equilibrium.

  • Separate the receptor-bound from the free radiolabeled ligand by rapid filtration through a filter that retains the receptor-ligand complex.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled test peptide.

  • Determine the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand.

  • Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Visualizations

Effects_of_N_Methylation cluster_properties Biological Properties Peptide Peptide N_Methylation N-Methylation Peptide->N_Methylation N_Methylated_Peptide N-Methylated Peptide N_Methylation->N_Methylated_Peptide Stability Proteolytic Stability N_Methylated_Peptide->Stability Increases Permeability Membrane Permeability N_Methylated_Peptide->Permeability Increases Binding Receptor Binding N_Methylated_Peptide->Binding Modulates (Increases/Decreases)

Caption: Effects of N-methylation on key biological properties of peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assays Biological Assays cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis Methylation On-Resin N-Methylation SPPS->Methylation Cleavage Cleavage & Purification Methylation->Cleavage Stability_Assay Proteolytic Stability Assay Cleavage->Stability_Assay Permeability_Assay Permeability Assay (PAMPA/Caco-2) Cleavage->Permeability_Assay Binding_Assay Receptor Binding Assay Cleavage->Binding_Assay HalfLife Half-life (t½) Stability_Assay->HalfLife Papp Permeability (Papp) Permeability_Assay->Papp Affinity Binding Affinity (Kd/IC50) Binding_Assay->Affinity

Caption: Workflow for synthesis and evaluation of N-methylated peptides.

Conclusion

N-methylation is a powerful and versatile tool in peptide drug design. It consistently enhances proteolytic stability and membrane permeability, addressing two major hurdles in peptide therapeutics. The effect on receptor binding is nuanced and requires careful, position-specific investigation. The provided experimental protocols offer a framework for researchers to systematically evaluate the impact of N-methylation on their peptides of interest, enabling the rational design of more potent and bioavailable peptide-based drugs.

References

A Comparative Guide to the HPLC Purity Validation of Z-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of amino acid derivatives is paramount for the synthesis of high-quality peptides. This guide provides a comparative analysis of the purity of N-benzyloxycarbonyl-N-methyl-L-alanine (Z-N-Me-Ala-OH) with other commonly used N-methylated amino acid derivatives, supported by experimental data and detailed methodologies for High-Performance Liquid Chromatography (HPLC) validation.

Comparative Purity Analysis

The purity of this compound and its alternatives, such as those with Fmoc and Boc protecting groups, is a critical factor in selecting building blocks for peptide synthesis. The presence of impurities can lead to the formation of deletion or insertion sequences in the final peptide, complicating purification and potentially altering biological activity.

Product NameProtecting GroupSupplier Stated Purity (%)Method
This compound Z (Benzyloxycarbonyl)≥98.0[1][2]HPLC
Fmoc-N-Me-Ala-OH Fmoc≥97.0 (sum of enantiomers)HPLC
Fmoc-N-Me-D-Ala-OH Fmoc99.90HPLC
Boc-N-Me-Ala-OH Boc≥98.0TLC

Table 1: Comparison of Supplier Stated Purity for N-methylated Alanine Derivatives. This table summarizes the purity of this compound and commercially available alternatives with different protecting groups. The method of purity determination is also indicated.

Common Impurities in N-methylated Amino Acid Synthesis

The synthesis of N-methylated amino acids can introduce several types of impurities. Common impurities can include:

  • Diastereomers: Racemization during the synthesis process can lead to the presence of the D-enantiomer.

  • Unreacted Starting Materials: Incomplete methylation or protection steps can leave residual starting materials.

  • Side-product Formation: The reagents used in synthesis can lead to the formation of side-products. For instance, in Fmoc-amino acid synthesis, β-Ala containing impurities can be formed.

  • Deletion or Insertion Products: In solid-phase peptide synthesis, impurities from the amino acid building blocks can lead to peptides with missing or extra amino acids.[3][4]

Experimental Protocol: HPLC Purity Validation

A detailed experimental protocol for the validation of this compound purity by reverse-phase HPLC (RP-HPLC) is provided below. This protocol is adapted from established methods for the analysis of protected N-methylated amino acids.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample

  • Reference standards for potential impurities (if available)

2. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Data Analysis:

  • The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Experimental Workflow and Data Visualization

The logical flow of the HPLC validation process is illustrated in the following diagram.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound (1 mg/mL) filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (220 nm & 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

HPLC Validation Workflow for this compound Purity

This guide provides a framework for the comparative evaluation and validation of this compound purity. By employing standardized HPLC methodologies, researchers can ensure the quality of their N-methylated amino acid building blocks, leading to more reliable and reproducible outcomes in peptide synthesis and drug development.

References

A Comparative Study of Protecting Groups for N-Methylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing N-methylated amino acids, the selection of an appropriate N-terminal protecting group is a critical decision that profoundly influences reaction efficiency, yield, and the stereochemical integrity of the final product. N-methylalanine, a common N-methylated amino acid, presents unique challenges due to the steric hindrance of the N-methyl group, which can impede coupling reactions and increase the risk of racemization. This guide provides an objective comparison of the three most widely used protecting groups for N-methylalanine: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz).

The choice between these protecting groups is primarily dictated by the overall synthetic strategy, particularly the conditions required for their removal and their compatibility with other protecting groups in the peptide sequence. This guide presents a comparative analysis of their performance, supported by experimental data, to facilitate an informed selection process.

Comparative Performance of Protecting Groups for N-Methylalanine

The following table summarizes the key characteristics and performance of Boc, Fmoc, and Cbz protecting groups for N-methylalanine. It is important to note that a direct head-to-head comparative study with standardized conditions for N-methylalanine was not found in the reviewed literature. Therefore, the presented data is a compilation from various sources and should be considered representative rather than a direct comparison under identical conditions.

Protecting GroupReagent for IntroductionTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldKey AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O>95%Strong acids (e.g., TFA in DCM)QuantitativeStable to a wide range of reaction conditions; orthogonal to Fmoc and Cbz.Harsh acidic deprotection may cleave acid-labile side-chain protecting groups.
Fmoc 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl~90-98%Mild base (e.g., 20% piperidine in DMF)QuantitativeMild deprotection conditions; orthogonal to Boc and Cbz; UV-active byproduct allows for reaction monitoring.Base-lability can be a limitation; potential for side reactions like diketopiperazine formation.
Cbz Benzyl chloroformate (Cbz-Cl)~85-95%Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH)>90%Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.Hydrogenolysis is incompatible with other reducible functional groups.

Experimental Workflows and Signaling Pathways

The general workflow for the protection and deprotection of N-methylalanine is a critical aspect of its incorporation into peptide chains. The choice of protecting group dictates the specific reagents and conditions used in each step.

Protection_Deprotection_Workflow cluster_protection Protection cluster_peptide_synthesis Peptide Synthesis cluster_deprotection Deprotection N_Methylalanine N-Methylalanine Protected_NMA Protected N-Methylalanine N_Methylalanine->Protected_NMA Protection Reaction Protecting_Reagent Protecting Group Reagent (Boc)₂O, Fmoc-OSu, or Cbz-Cl Coupling Peptide Coupling Protected_NMA->Coupling Incorporation Deprotected_Peptide Peptide with N-terminal N-Methylalanine Coupling->Deprotected_Peptide Deprotection Step Deprotection_Reagent Deprotection Reagent TFA, Piperidine, or H₂/Pd-C

General workflow for the protection and deprotection of N-methylalanine.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these protection strategies. The following protocols are based on established procedures found in the literature.

Boc Protection of N-Methylalanine

This protocol describes the protection of the secondary amine of N-methylalanine using di-tert-butyl dicarbonate.

Materials:

  • N-Methylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve N-methylalanine (1.0 equiv) in a mixture of THF and water.

  • Add sodium hydroxide (1.2 equiv) and stir until a clear solution is obtained.

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, add water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-N-methylalanine.

Fmoc Protection of N-Methylalanine

This protocol outlines the procedure for the protection of N-methylalanine with the Fmoc group.[1]

Materials:

  • N-Methylalanine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve N-methylalanine (1.0 equiv) in a 10% aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-OSu (1.05 equiv) in dioxane.

  • Stir the mixture vigorously at room temperature for 4-24 hours.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl, which will cause the product to precipitate.

  • Collect the Fmoc-N-methylalanine by filtration, wash with cold water, and dry under vacuum.

Cbz Protection of N-Methylalanine

This protocol describes the protection of N-methylalanine using benzyl chloroformate.[2]

Materials:

  • N-Methyl-L-alanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

Procedure:

  • Dissolve N-methyl-L-alanine (1.0 equiv) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 equiv) and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Cbz-N-methyl-L-alanine.[2]

Orthogonality and Deprotection Strategies

The principle of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one protecting group in the presence of others. Boc, Fmoc, and Cbz protecting groups are mutually orthogonal, providing chemists with a versatile toolbox for complex peptide synthesis.

Orthogonality cluster_deprotection_conditions Deprotection Conditions Boc Boc Fmoc Fmoc Boc->Fmoc Stable to Base Cbz Cbz Boc->Cbz Stable to H₂/Pd-C Acid Strong Acid (e.g., TFA) Boc->Acid Cleaved by Fmoc->Boc Stable to Acid Fmoc->Cbz Stable to H₂/Pd-C Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Cbz->Boc Stable to Acid Cbz->Fmoc Stable to Base Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Cleaved by

Orthogonality of common protecting groups for N-methylalanine.

Challenges in Peptide Synthesis with N-Methylalanine

The incorporation of N-methylalanine into peptide chains presents several challenges, regardless of the protecting group used.

  • Steric Hindrance: The N-methyl group sterically hinders the nitrogen atom, which can significantly slow down the rate of peptide bond formation. This often necessitates the use of more potent coupling reagents or longer reaction times to achieve high coupling efficiencies.

  • Racemization: N-methylated amino acids are known to be more prone to racemization during activation and coupling compared to their non-methylated counterparts.[3] The choice of coupling reagent and reaction conditions is therefore critical to minimize the loss of stereochemical integrity. Studies have shown that the extent of racemization can be influenced by the protecting group, with urethane-type protecting groups like Boc, Fmoc, and Cbz generally being superior to N-acyl protecting groups in suppressing racemization.[4]

Conclusion

The selection of a protecting group for N-methylalanine is a strategic decision that should be based on the specific requirements of the synthetic route.

  • The Fmoc group is often the preferred choice for solid-phase peptide synthesis due to its mild, base-labile deprotection conditions, which are compatible with a wide range of acid-labile side-chain protecting groups.

  • The Boc group remains a robust option, particularly for solution-phase synthesis or for sequences prone to aggregation where the protonated N-terminus after each deprotection step can be advantageous. However, the harsh acidic cleavage conditions require careful consideration of side-chain protection.

  • The Cbz group offers excellent stability but its removal by catalytic hydrogenolysis limits its application in the presence of other reducible functional groups.

Ultimately, the successful synthesis of peptides containing N-methylalanine requires careful optimization of both the protection strategy and the coupling conditions to ensure high yields and minimize racemization. Researchers should consider the overall synthetic scheme, including the nature of other amino acids in the sequence and the desired final cleavage strategy, when making their choice.

References

A Comparative Guide to the Characterization of Peptides Synthesized with Z-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of modified amino acids such as N-methylated residues into peptides is a critical strategy for enhancing therapeutic properties. Z-N-Me-Ala-OH (N-Benzyloxycarbonyl-N-methyl-L-alanine) is a key building block in this endeavor, offering a unique combination of a carbamate-type protecting group and a methylated backbone. This guide provides an objective comparison of peptides synthesized using this compound with alternative N-methylated and non-methylated alanine derivatives, supported by experimental data and detailed protocols for their characterization.

N-methylation of peptide backbones can significantly improve pharmacokinetic properties by increasing metabolic stability, enhancing membrane permeability, and constraining peptide conformation.[1][2] The choice of the N-terminal protecting group, such as the Z-group (benzyloxycarbonyl), plays a crucial role in the overall success of the peptide synthesis.

Performance Comparison: this compound vs. Alternatives

The selection of an amino acid derivative for peptide synthesis impacts coupling efficiency, overall yield, and the purity of the final product. While direct head-to-head quantitative comparisons in the literature for this compound against all alternatives are limited, the following tables summarize the expected performance based on the known characteristics of Z- and Fmoc- protecting groups and N-methylated amino acids.

Table 1: Comparison of Synthesis Parameters

ParameterThis compoundFmoc-N-Me-Ala-OHNon-Methylated Ala Derivatives (e.g., Fmoc-Ala-OH)
Protecting Group Benzyloxycarbonyl (Z)9-fluorenylmethyloxycarbonyl (Fmoc)Fmoc
Deprotection Condition Acidolysis (e.g., HBr/AcOH, HF)Base (e.g., Piperidine)Base (e.g., Piperidine)
Coupling Efficiency Generally good, but can be slower for sterically hindered N-methylated residues.High, often used in microwave-assisted synthesis for rapid coupling.[3][4]Very high.
Potential Side Reactions Racemization risk is generally low with urethane-type protecting groups.[5]Aspartimide formation in sequences containing Aspartic Acid.Standard SPPS side reactions.
Compatibility Solution-phase synthesis, and compatible with Boc-based solid-phase peptide synthesis (SPPS).Primarily used in Fmoc-based SPPS.Primarily used in Fmoc-based SPPS.

Table 2: Physicochemical and Biological Properties of Resulting Peptides

PropertyPeptides with N-Me-AlaPeptides with Ala
Conformational Flexibility Reduced due to steric hindrance of the N-methyl group.Higher.
Proteolytic Stability Increased resistance to enzymatic degradation.Susceptible to proteolysis.
Membrane Permeability Generally enhanced due to increased lipophilicity.Lower.
Biological Activity Can lead to altered receptor affinity and selectivity.Native activity.
Solubility Can be affected by changes in conformation and hydrogen bonding capacity.Generally good in aqueous solutions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound (Manual Protocol)

This protocol outlines the manual synthesis of a peptide incorporating this compound on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (for the first amino acid if it is Fmoc-protected): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x), isopropanol (IPA) (3x), and dichloromethane (DCM) (3x).

  • Coupling of this compound:

    • Dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5x), IPA (3x), and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids using an appropriate strategy (e.g., Boc-amino acids if continuing with a Boc-strategy).

  • Cleavage and Deprotection: After synthesis completion, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Microwave-Assisted Peptide Synthesis

Microwave-assisted SPPS can significantly reduce synthesis time.

  • Resin Swelling: Swell the resin in DMF for 10 minutes with microwave irradiation (30 sec pulses).

  • Fmoc Deprotection: Treat with 20% piperidine in DMF with microwave irradiation (e.g., 3 minutes at 75°C).

  • Coupling: Add the activated amino acid solution to the resin and irradiate with microwaves (e.g., 5-10 minutes at 75-90°C). For sterically hindered couplings like those involving N-methylated amino acids, a double coupling may be necessary.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. For peptides containing N-methylated residues, NMR can provide insights into cis/trans isomerization around the N-methylated peptide bond and conformational preferences.

  • ¹H NMR: The chemical shift of the N-methyl protons typically appears between 2.5 and 3.5 ppm. The presence of multiple peaks in this region can indicate the presence of cis and trans isomers.

  • 2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are used to assign all proton resonances and to identify through-bond and through-space correlations. NOESY/ROESY spectra are particularly important for identifying protons that are close in space, which provides crucial distance restraints for structure calculation.

Table 3: Representative ¹H NMR Chemical Shifts for Alanine Residues in a Peptide

ProtonAlaN-Me-Ala (trans)N-Me-Ala (cis)
N-H ~8.2 ppm--
Cα-H ~4.3 ppm~4.8 ppm~4.5 ppm
Cβ-H₃ ~1.4 ppm~1.5 ppm~1.6 ppm
N-CH₃ -~2.8 ppm~3.1 ppm
Note: These are approximate values and can vary depending on the peptide sequence and solvent conditions.
Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the molecular weight of the synthesized peptide and for sequencing.

  • MALDI-TOF/ESI-MS: Used to determine the molecular weight of the crude and purified peptide.

  • Tandem MS (MS/MS): Provides fragmentation data for peptide sequencing. N-methylated peptides can exhibit characteristic fragmentation patterns. The presence of an N-methyl group can influence fragmentation, often leading to specific neutral losses and the formation of characteristic immonium ions. For example, the fragmentation of N-methylated residues can result in a neutral loss of methylamine.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Peptide Synthesis and Characterization

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification cluster_characterization Characterization s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (this compound) s2->s3 s4 Washing s3->s4 s5 Repeat for all residues s4->s5 s6 Cleavage & Deprotection s5->s6 p1 Crude Peptide Precipitation s6->p1 p2 RP-HPLC p1->p2 c1 Mass Spectrometry (MW Verification) p2->c1 c2 NMR Spectroscopy (Structural Analysis) p2->c2 c3 Biological Assay p2->c3

Caption: Workflow for the synthesis, purification, and characterization of peptides.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

N-methylated peptides are often designed to modulate the activity of GPCRs, a large family of cell surface receptors involved in numerous physiological processes.

GPCR_signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates atp ATP camp cAMP ac->camp ligand N-Methylated Peptide Ligand ligand->gpcr Binds atp->camp Converts pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Target Proteins

Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling cascade.

References

comparison of different coupling reagents for Cbz-MeAla-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and stereochemically pure incorporation of N-methylated amino acids like N-benzyloxycarbonyl-N-methyl-L-alanine (Cbz-MeAla-OH) is a critical step. The steric hindrance imparted by the N-methyl group presents a significant challenge, often leading to sluggish reaction kinetics, incomplete coupling, and an increased risk of epimerization. The selection of an appropriate coupling reagent is therefore paramount to achieving high yields and maintaining the chiral integrity of the final peptide. This guide provides an objective comparison of commonly employed coupling reagents for Cbz-MeAla-OH, supported by representative experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

The following table summarizes the key performance indicators for several popular coupling reagents when used for the incorporation of N-methylated amino acids. While specific data for Cbz-MeAla-OH is limited in the literature, the presented data is synthesized from studies on analogous N-methylated systems and provides a strong indication of expected performance.

Coupling ReagentClassTypical YieldRelative Reaction RateRisk of EpimerizationKey Considerations
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient, especially for sterically hindered couplings. Should not be used in large excess to avoid potential side reactions with the N-terminus.[1]
PyBOP Phosphonium SaltHighFastLowA robust reagent for hindered couplings. Byproducts are generally less hazardous than those from some other phosphonium salts.[2][3]
EDC/HOBt Carbodiimide/AdditiveModerate to HighModerateModerateA cost-effective option, but generally less efficient for N-methylated amino acids compared to onium salts. The addition of HOBt is crucial to suppress racemization.[4][5]

Experimental Protocols

Detailed methodologies for the coupling of Cbz-MeAla-OH using the compared reagents are provided below. These protocols are designed for solution-phase synthesis.

Protocol 1: Coupling using HATU/DIPEA

This protocol utilizes a highly efficient aminium salt-based coupling reagent, often leading to rapid reaction times and high yields for sterically hindered amino acids.

Materials:

  • Cbz-MeAla-OH (1.0 eq)

  • Amine component (e.g., H-Xaa-OR) (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-MeAla-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine component (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using PyBOP/DIPEA

This protocol employs a phosphonium salt-based coupling reagent, which is also highly effective for difficult couplings.

Materials:

  • Cbz-MeAla-OH (1.0 eq)

  • Amine component (e.g., H-Xaa-OR) (1.0 - 1.2 eq)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.2 eq)

  • Anhydrous DCM (Dichloromethane) or DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Cbz-MeAla-OH (1.0 eq) and the amine component (1.0 - 1.2 eq) in anhydrous DCM or DMF.

  • Add PyBOP (1.1 eq) to the solution.

  • Add DIPEA (2.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Coupling using EDC/HOBt

This protocol utilizes a classic carbodiimide coupling approach. The addition of HOBt is critical for minimizing epimerization, especially with racemization-prone N-methylated amino acids.

Materials:

  • Cbz-MeAla-OH (1.0 eq)

  • Amine component (e.g., H-Xaa-OR) (1.0 - 1.2 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Anhydrous DCM or DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Cbz-MeAla-OH (1.0 eq), the amine component (1.0 - 1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCM, wash the reaction mixture with water to remove excess EDC and the urea byproduct. If using DMF, dilute with ethyl acetate and then perform the aqueous washes.

  • Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

The general workflow for the solution-phase coupling of Cbz-MeAla-OH can be visualized as a series of sequential steps, from the initial activation of the carboxylic acid to the final purification of the dipeptide product.

G cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Cbz-MeAla-OH Cbz-MeAla-OH Activation Activation of Cbz-MeAla-OH Cbz-MeAla-OH->Activation Amine Component Amine Component Coupling Peptide Bond Formation Amine Component->Coupling Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Activation Activation->Coupling Aqueous Work-up Aqueous Wash Coupling->Aqueous Work-up Drying Drying & Concentration Aqueous Work-up->Drying Purification Column Chromatography Drying->Purification Final Product Purified Dipeptide Purification->Final Product

Caption: General workflow for the coupling of Cbz-MeAla-OH.

References

A Researcher's Guide to Peptide Sequence Validation: Tandem Mass Spectrometry vs. Classical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in protein identification, functional analysis, and the development of biotherapeutics. While tandem mass spectrometry (MS/MS) has become a cornerstone technology for this purpose, classical methods like Edman degradation and sequence inference from DNA still hold relevance in specific applications. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to help researchers select the most appropriate validation strategy.

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing

Tandem mass spectrometry has revolutionized proteomics by enabling high-throughput analysis of complex protein mixtures.[1] For peptides not present in a database, such as novel antibodies or proteins from organisms with unsequenced genomes, de novo sequencing is employed.[2] This method reconstructs the peptide sequence directly from the fragmentation pattern observed in the mass spectrometer.[1][2]

Principle

The process involves ionizing peptides and selecting a specific peptide ion (precursor ion) based on its mass-to-charge (m/z) ratio. This precursor ion is then fragmented, typically through collision-induced dissociation (CID), breaking the peptide bonds.[3] The resulting fragment ions (product ions) are measured in a second stage of mass analysis. The mass differences between consecutive fragment ions in the spectrum correspond to the mass of a specific amino acid, allowing the sequence to be pieced together.

Experimental Protocol: De Novo Sequencing
  • Sample Preparation: The protein of interest is first isolated and purified. It is then enzymatically digested (e.g., using trypsin) to generate shorter peptides suitable for MS analysis.

  • Liquid Chromatography (LC) Separation: The complex mixture of peptides is injected into a high-performance liquid chromatography (HPLC) system. Peptides are separated based on their physicochemical properties (e.g., hydrophobicity) before entering the mass spectrometer.

  • Ionization: As peptides elute from the LC column, they are ionized, typically using Electrospray Ionization (ESI), which converts them into gas-phase ions with minimal fragmentation.

  • MS1 Scan: The mass spectrometer performs a full scan (MS1) to determine the m/z ratios of all peptide ions eluting at that moment.

  • Precursor Ion Selection: A computer algorithm selects a specific peptide ion (precursor) from the MS1 scan for fragmentation.

  • Fragmentation (MS2): The selected precursor ion is isolated and directed into a collision cell. It is fragmented by colliding with an inert gas (e.g., argon or nitrogen).

  • MS2 Scan & Data Analysis: The m/z ratios of the resulting fragment ions are measured in a second scan (MS2). Specialized software (e.g., PEAKS, PepNovo) analyzes the MS2 spectrum to identify fragment ion series (b- and y-ions) and calculates the mass differences between peaks to deduce the amino acid sequence.

Workflow Visualization

Tandem_Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prot Protein Digestion PepMix Peptide Mixture Prot->PepMix LC LC Separation PepMix->LC ESI Ionization (ESI) LC->ESI MS1 MS1 Scan ESI->MS1 Frag Fragmentation (CID) MS1->Frag Precursor Selection MS2 MS2 Scan Frag->MS2 Algo De Novo Algorithm MS2->Algo Seq Peptide Sequence Algo->Seq

Workflow for de novo peptide sequencing using tandem mass spectrometry.

Edman Degradation

Developed by Pehr Edman, this technique is a classical chemical method for sequencing amino acids from the N-terminus of a peptide. It provides direct, unambiguous sequence information without reliance on databases or complex algorithms.

Principle

Edman degradation involves a cyclical process where the N-terminal amino acid is specifically labeled, cleaved off, and identified. The cycle is then repeated on the shortened peptide. Phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group under alkaline conditions. Subsequent treatment with acid cleaves this derivatized amino acid, which is then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative for identification, typically by HPLC.

Experimental Protocol: Edman Degradation
  • Sample Preparation: A highly purified peptide sample (typically 10-100 picomoles) is required. The sample is loaded into the reaction chamber of an automated protein sequencer.

  • Coupling: The peptide is treated with PITC in an alkaline solution (e.g., N-methylmorpholine) to form a phenylthiocarbamoyl-peptide derivative at the N-terminus.

  • Cleavage: Anhydrous trifluoroacetic acid (TFA) is introduced to specifically cleave the bond between the first and second amino acid, releasing the N-terminal residue as a thiazolinone derivative.

  • Conversion & Identification: The thiazolinone derivative is extracted with an organic solvent and then converted to the more stable PTH-amino acid by treatment with aqueous acid. This PTH-amino acid is injected into an HPLC system for identification by comparing its retention time to known standards.

  • Cycle Repetition: The shortened peptide, which remains in the reaction chamber, undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid. This process is repeated for up to 30-50 cycles.

Workflow Visualization

Edman_Degradation_Workflow cluster_prep Sample Preparation cluster_cycle Sequencing Cycle cluster_result Result Sample Purified Peptide Couple 1. Coupling (PITC) Sample->Couple Couple->Couple Cleave 2. Cleavage (TFA) Couple->Cleave Convert 3. Conversion Cleave->Convert ID 4. Identification (HPLC) Convert->ID Seq N-terminal Sequence ID->Seq

Cyclical workflow of the Edman degradation sequencing process.

DNA Sequencing as an Indirect Validation Method

An alternative to direct peptide analysis is to sequence the gene or mRNA that encodes the protein. High-throughput DNA sequencing can provide a highly accurate "blueprint" of the protein's primary structure.

Principle

This method does not analyze the peptide itself but rather its genetic source. The DNA sequence is translated in silico into the corresponding amino acid sequence using the genetic code. This is useful for confirming the expected sequence of a recombinant protein or identifying potential mutations.

Logical Relationship

DNA_to_Protein_Relationship DNA DNA Sequence Transcription Transcription DNA->Transcription RNA mRNA Sequence Transcription->RNA Translation Translation RNA->Translation Protein Predicted Peptide Sequence Translation->Protein PTM Post-Translational Modifications Protein->PTM FinalProtein Actual Peptide Sequence PTM->FinalProtein

Relationship from genetic code to the final, modified peptide.

Performance Comparison

The choice of sequencing method depends heavily on the specific experimental goals, sample type, and available resources. The table below summarizes the key performance characteristics of each technique.

FeatureTandem Mass Spectrometry (de novo)Edman DegradationDNA Sequencing (Inferred)
Principle Peptide fragmentation and mass analysisStepwise chemical cleavage from N-terminusIn silico translation of a nucleic acid sequence
Accuracy High, but dependent on data quality and algorithmVery high ( >99% per residue), considered a gold standard for N-terminusExtremely high for the encoded sequence
Sequence Length Can analyze long peptides; full protein coverage via assemblyPractically limited to 30-50 amino acidsLimited only by DNA sequencing read length
Throughput High; can analyze thousands of peptides in a single runLow; one sample at a time, ~1 hour per amino acidVery high
Sample Requirement High sensitivity (femtomole to low picomole)Low sensitivity (10-100 picomole)Dependent on DNA/RNA extraction yield
PTM Analysis Excellent; can identify and locate various modificationsPoor; cannot identify most PTMs, unstable under reaction conditionsImpossible; PTMs are not encoded in the gene
N-terminal Blockage Can sequence blocked peptides (internal fragments)Fails if N-terminus is chemically modified (e.g., acetylation)Not applicable
Sample Purity Can handle complex mixturesRequires a highly purified, single peptide/protein sampleCan tolerate some biological mixture

Conclusion and Recommendations

Tandem mass spectrometry, Edman degradation, and DNA sequencing are powerful, complementary techniques for peptide validation.

  • Tandem Mass Spectrometry (MS/MS) is the method of choice for high-throughput proteomics, discovery projects, and the comprehensive analysis of post-translational modifications. Its ability to handle complex mixtures and identify unknown proteins makes it indispensable in modern research.

  • Edman Degradation remains invaluable for applications requiring unambiguous N-terminal sequence confirmation. It is often the preferred method for quality control and regulatory submissions (e.g., under ICH Q6B guidelines) for biopharmaceuticals, where precise validation of the N-terminus is mandatory.

  • DNA Sequencing serves as an excellent tool to confirm the expected primary structure of a recombinant protein but cannot validate the final, expressed, and potentially modified protein product.

In practice, a hybrid approach is often most effective. For instance, MS/MS can be used for initial discovery and characterization, while Edman degradation provides orthogonal validation for the N-terminus of a key protein, ensuring the highest level of confidence in the final sequence.

References

Safety Operating Guide

Proper Disposal of Z-N-Me-Ala-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Z-N-Me-Ala-OH with appropriate personal protective equipment (PPE). The compound is classified as a combustible solid, necessitating caution in its handling and storage.

PPE / Safety MeasureSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.To protect eyes from potential dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area. An N95 respirator is recommended if dust is generated.To avoid inhalation of airborne particles.
General Hygiene Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.To prevent accidental ingestion.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a solid organic chemical waste stream. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Collection and Segregation

  • Containment: All waste this compound, including any contaminated materials such as weighing paper, gloves, or wipes, should be collected in a designated and clearly labeled waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name "this compound" and its CAS number "21691-41-8".

  • Segregation: This waste stream should be kept separate from other laboratory waste, such as sharps, biological waste, or incompatible chemicals. Do not mix with other waste to avoid unintended reactions.

Step 2: Waste Storage

  • Container Integrity: The waste container must be in good condition, compatible with the chemical, and kept securely sealed when not in use to prevent spills or the release of dust.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from sources of ignition and incompatible materials.

Step 3: Arrange for Professional Disposal

  • Licensed Contractor: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and the disposal contractor.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe collect Collect Waste in a Designated Container ppe->collect label Label Container Clearly: 'Hazardous Waste' 'this compound' 'CAS: 21691-41-8' collect->label seal Securely Seal Container label->seal storage Store in a Designated, Safe, and Secure Area seal->storage contact Contact Institutional EHS or Waste Management storage->contact pickup Arrange for Pickup by a Licensed Waste Disposal Contractor contact->pickup end Disposal Complete pickup->end

Figure 1. Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling Z-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for Z-N-Me-Ala-OH (Z-N-methyl-L-alanine) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are designed to minimize exposure risk and maintain chemical integrity.

Chemical Identification and Hazards

PropertyValue
Synonym Z-N-methyl-L-alanine[1]
CAS Number 21691-41-8[1]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1]
Physical State Solid, powder
Primary Hazard Combustible Solid[1]

While a specific, detailed Safety Data Sheet (SDS) for this compound was not found, information for structurally similar compounds like BOC-N-Methyl-L-alanine suggests it may cause skin and eye irritation, and potential respiratory tract irritation. Therefore, handling with appropriate caution and personal protective equipment is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or EyeshieldsChemical splash goggles are required to protect against dust particles and accidental splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Respiratory Protection N95 Respirator or equivalentNecessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Body Protection Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from contamination.
Foot Protection Closed-toe ShoesStandard laboratory practice to protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Proper handling techniques are critical to minimize exposure and maintain the quality of the compound. All handling of powdered this compound should be performed within a certified chemical fume hood.

Preparation:

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and certified. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, appropriate glassware, and required solvents.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Weighing and Transfer:

  • Perform all weighing and transfer operations of the solid compound within the chemical fume hood to minimize inhalation risk.

  • Use clean spatulas to handle the material, avoiding the creation of dust clouds.

  • Keep the container of this compound tightly sealed when not in use.

Dissolving:

  • If creating a solution, slowly add the solvent to the weighed solid to prevent splashing.

  • Z-N-methylated amino acids are often used in peptide synthesis with solvents such as DMF or NMP. Always consult specific experimental protocols for the appropriate solvent.

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.

  • Keep the container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is refrigerated (2-8°C).

Disposal:

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be considered hazardous chemical waste.

  • Containerization: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Logic Diagrams

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal p1 Verify Fume Hood & Safety Equipment p2 Gather Materials (Spatulas, Glassware) p1->p2 p3 Don Required PPE p2->p3 h1 Weigh Solid this compound p3->h1 Proceed to Handling h2 Transfer to Reaction Vessel h1->h2 h3 Slowly Add Solvent (if applicable) h2->h3 h4 Tightly Seal Stock Container h2->h4 c1 Segregate Contaminated Waste h3->c1 Proceed to Cleanup h4->c1 c2 Place in Labeled Hazardous Waste Container c1->c2 c3 Clean Work Area c2->c3 c4 Doff PPE Correctly c3->c4

Caption: Workflow for handling powdered this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.